1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSZNPWUZDPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379489 | |
| Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22776-09-6 | |
| Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Specific experimental data for this compound is limited in publicly available literature. Therefore, some experimental protocols and mechanistic pathways are presented as representative examples based on closely related compounds.
Introduction
This compound, with the CAS number 22776-09-6, is an aromatic ketone belonging to the benzodioxepin class of compounds. The benzodioxepin moiety is a recurring scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. This guide summarizes the available physicochemical data, outlines a probable synthetic route, and explores potential biological applications based on the activities of analogous structures.
Physicochemical Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 22776-09-6 | - |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | - |
| Boiling Point | 120 °C at 0.5 mmHg | [1] |
| Density (Predicted) | 1.146 g/cm³ | [2] |
| Appearance | Colorless Liquid | [3] |
| Synonyms | 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine | [3] |
Synthesis
Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine (Precursor)
Experimental Protocol (Adapted from a general procedure):
-
To a stirred suspension of catechol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous dimethylformamide (DMF), add 1,3-dibromopropane (1.1 eq).
-
Heat the reaction mixture to 120°C and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with an aqueous solution of sodium hydroxide to remove any unreacted catechol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 3,4-dihydro-2H-1,5-benzodioxepine.
Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepine
Experimental Protocol (Hypothetical, based on standard Friedel-Crafts procedures):
-
To a cooled (0°C) and stirred solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) portion-wise.
-
To this mixture, add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.
References
An In-depth Technical Guide on the Physicochemical Properties of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a heterocyclic compound with the CAS number 22776-09-6, holds significance as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its molecular structure, characterized by an acetyl group attached to a dihydro-benzodioxepine core, provides a valuable scaffold for the development of novel active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to a lack of extensive experimental data in publicly available literature, this document presents a combination of basic identifiers and computationally predicted properties to serve as a foundational resource. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and structurally similar molecules.
Chemical Identity and Structure
7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is a bicyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring, substituted with an acetyl group.
| Identifier | Value | Reference |
| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| CAS Number | 22776-09-6 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Canonical SMILES | CC(=O)C1=CC2=C(OCCOC2)C=C1 | |
| InChI Key | YFGYFINXKIWCSB-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | |
| Boiling Point | ~315.7 °C at 760 mmHg | Predicted |
| Water Solubility | Low | Inferred from high LogP |
| pKa | Not available | No readily ionizable groups |
| LogP (Octanol/Water Partition Coefficient) | ~2.1 | Predicted; indicates moderate lipophilicity |
| Polar Surface Area | 44.76 Ų | Predicted |
| Refractive Index | ~1.56 | Predicted |
| Density | ~1.2 g/cm³ | Predicted |
Experimental Protocols for Physicochemical Property Determination
To facilitate further research and verification of the predicted properties, this section provides detailed, standard experimental methodologies.
Synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
A general synthetic route for the formation of the benzodioxepine ring involves the cyclization of a dihydroxybenzene derivative. A plausible pathway for the synthesis of the target compound is outlined below.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
References
Synthesis and Characterization of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This ketone derivative is of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the formation of carbon-carbon bonds with aromatic rings.[1][2]
Compound Properties
The key chemical properties of the target compound, this compound, are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22776-09-6 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₂O₃ | [4] |
| Molecular Weight | 192.21 g/mol | [4] |
| IUPAC Name | This compound | [4] |
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is accomplished via the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][2] The following protocol is a standard procedure adapted for this specific synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 3,4-Dihydro-2H-1,5-benzodioxepine | C₉H₁₀O₂ | 150.17 |
| Acetyl Chloride | C₂H₃ClO | 78.50 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Deionized Water | H₂O | 18.02 |
| Ice | - | - |
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Acetyl Chloride: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of similar structures and standard chemical shift values.[7][8]
¹H NMR (400 MHz, CDCl₃) Predicted Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | m | 2H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~4.2 | t | 4H | -O-CH₂- |
| ~2.5 | s | 3H | -C(O)-CH₃ |
| ~2.2 | p | 2H | -CH₂- |
¹³C NMR (100 MHz, CDCl₃) Predicted Data
| Chemical Shift (δ) ppm | Assignment |
| ~197.0 | C=O |
| ~155.0 | Ar-C-O |
| ~131.0 | Ar-C |
| ~129.0 | Ar-C |
| ~122.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~117.0 | Ar-CH |
| ~71.0 | -O-CH₂- |
| ~32.0 | -CH₂- |
| ~26.0 | -C(O)-CH₃ |
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands for the functional groups present in the molecule are listed below.[9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1675 | Strong | C=O (Aryl ketone) stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch |
| ~1100 | Strong | Aliphatic C-O stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[10][11]
| m/z | Interpretation |
| 192 | [M]⁺ (Molecular Ion) |
| 177 | [M - CH₃]⁺ |
| 149 | [M - CH₃CO]⁺ |
| 121 | Fragmentation of the benzodioxepine ring |
Characterization Logic Diagram
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. This compound | 22776-09-6 [chemicalbook.com]
- 4. This compound | CAS 22776-09-6 [matrix-fine-chemicals.com]
- 5. This compound CAS#: 22776-09-6 [amp.chemicalbook.com]
- 6. China 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone CAS: 22776-09-6 Manufacturers - Free Sample - Alfa Chemical [af.alfachemsp.com]
- 7. mdpi.com [mdpi.com]
- 8. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. cires1.colorado.edu [cires1.colorado.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest in medicinal chemistry and drug discovery. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily accessible, a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) can be derived from established principles of NMR spectroscopy and data from analogous structures. The predicted data is summarized in Table 1.
The structure of the molecule contains a 1,2,4-trisubstituted benzene ring and a seven-membered dioxepine ring. The acetyl group at the 7-position is an electron-withdrawing group, which will deshield the aromatic protons ortho and para to it. The ether linkages of the dioxepine ring are electron-donating and will shield the aromatic protons. The aliphatic protons of the dioxepine ring will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.55 | d | J ≈ 2.0 | 1H |
| H-8 | ~7.50 | dd | J ≈ 8.5, 2.0 | 1H |
| H-9 | ~6.95 | d | J ≈ 8.5 | 1H |
| H-2/H-4 (OCH₂) | ~4.20 | t | J ≈ 5.5 | 4H |
| H-3 (CH₂) | ~2.15 | p | J ≈ 5.5 | 2H |
| CH₃ (acetyl) | ~2.50 | s | - | 3H |
Note: Predicted values are based on additive models and analysis of similar compounds. Actual experimental values may vary.
Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the non-equivalent protons labeled for correlation with the data in Table 1.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
The following are typical instrument settings for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: 400 MHz for ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Pulse Width: A 30° or 45° pulse angle is recommended to ensure adequate signal intensity while allowing for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the entire proton chemical shift range for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically co-added to achieve a good signal-to-noise ratio.
-
Locking and Shimming: The instrument should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a ¹H NMR experiment, from sample preparation to data analysis.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound and the experimental procedures required for its analysis. For researchers in drug development, this information is crucial for structural verification and further investigation of this and related compounds.
A Technical Guide to the ¹³C NMR Chemical Shifts of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Abstract: This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. Aimed at researchers, scientists, and professionals in drug development, this document presents predicted spectral data, outlines comprehensive experimental protocols for data acquisition, and visualizes key structural and procedural information. The content is structured to facilitate a deep understanding of the molecule's spectral characteristics for its identification and characterization.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. Specifically, ¹³C NMR spectroscopy offers a "fingerprint" of a molecule's carbon skeleton, where each unique carbon atom produces a distinct signal. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, making it invaluable for structure elucidation and verification.
Molecular Structure and Carbon Numbering
To facilitate the assignment of ¹³C NMR signals, a standardized numbering system for the carbon atoms of this compound is essential. The structure and corresponding atom numbering are depicted below.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide delves into the anticipated mass spectrometry fragmentation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest due to its benzodioxepine core, a scaffold present in various biologically active molecules. Understanding its fragmentation behavior is crucial for its identification, characterization, and metabolism studies.
Predicted Mass Spectrum Data
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance (Predicted) |
| 192 | [M]•+ | Molecular Ion | Moderate |
| 177 | [M - CH₃]⁺ | α-cleavage of the methyl group from the acetyl moiety. | High |
| 149 | [M - CH₃CO]⁺ | Cleavage of the acetyl group. | Moderate to High |
| 121 | [C₇H₅O₂]⁺ | Loss of CO from the [M - CH₃]⁺ fragment. | Moderate |
| 105 | [C₇H₅O]⁺ | Benzoyl cation from acetophenone-like fragmentation.[1][2] | Low |
| 77 | [C₆H₅]⁺ | Phenyl cation resulting from further fragmentation.[1] | Low |
| 43 | [CH₃CO]⁺ | Acetyl cation.[1] | Moderate |
Core Fragmentation Pathways
The fragmentation of this compound is expected to be driven by the presence of the carbonyl group of the acetophenone moiety and the ether linkages within the dihydrobenzodioxepine ring. Aromatic systems, in general, tend to produce a relatively stable molecular ion, which would be observed in the mass spectrum.[3]
The primary and most favored fragmentation is anticipated to be the α-cleavage at the carbonyl group. This involves the loss of a methyl radical (•CH₃) to form a highly stable acylium ion at m/z 177. This fragment is expected to be one of the most abundant peaks, if not the base peak, in the spectrum.
A competing fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of an acylium ion ([CH₃CO]⁺) at m/z 43 and a dihydrobenzodioxepinyl radical.
Further fragmentation of the initial acylium ion (m/z 177) can occur through the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for benzoyl-type cations, resulting in a fragment at m/z 149.[1]
The dihydrobenzodioxepine ring itself can undergo fragmentation, typically involving cleavage adjacent to the ether oxygen atoms.[3][4] However, the fragmentation initiated by the acetyl group is expected to be more dominant due to the formation of highly resonance-stabilized cations.
Experimental Protocols
To acquire the mass spectrum of this compound, the following general experimental methodology would be employed.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source would be utilized.
Ionization Method: Electron Ionization (EI) is a common and effective method for the fragmentation of relatively small, volatile organic molecules and would be suitable for this compound. The standard electron energy used is 70 eV to ensure reproducible fragmentation patterns.[5]
Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or, for a more complex mixture, through a gas chromatography (GC) system for separation prior to mass analysis.
Mass Analysis:
-
The sample is vaporized and introduced into the ion source.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons, leading to the formation of a positively charged molecular ion ([M]•+) and subsequent fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the various fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule. High-resolution mass spectrometry would allow for the determination of the elemental composition of each fragment, further confirming the proposed fragmentation pathways.
Visualizing the Fragmentation Pathways
To clearly illustrate the logical flow of the fragmentation process, the following diagrams are provided in the DOT language.
Caption: Primary α-cleavage of the methyl group.
Caption: Cleavage of the acetyl group.
Caption: Secondary fragmentation via loss of CO.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic cleavages of the acetophenone moiety. The formation of a stable acylium ion through the loss of a methyl radical is the most probable primary fragmentation event. Subsequent loss of carbon monoxide and other cleavages of the benzodioxepine ring would lead to the characteristic pattern of fragment ions detailed in this guide. The provided experimental protocol and fragmentation pathway diagrams offer a robust framework for the identification and structural confirmation of this compound and its analogs in various research and development settings. Experimental verification will be essential to confirm these predicted pathways and to determine the relative abundances of the resulting fragments with certainty.
References
Crystal Structure Analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Technical Guide
Affiliation: Google Research
Abstract
This technical whitepaper provides a detailed guide to the crystal structure analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a compound of interest for researchers, scientists, and drug development professionals. A comprehensive search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. Therefore, this guide presents a complete crystal structure analysis of the closely related and structurally analogous compound, 1-(1,3-Benzodioxol-5-yl)ethanone , as a representative example. The methodologies and data presentation herein serve as a blueprint for the experimental determination and analysis of the target compound. This paper details the experimental protocols for crystallization, X-ray diffraction data collection, and structure refinement. All quantitative crystallographic data is summarized in structured tables for clarity and comparative purposes. Furthermore, a generalized experimental workflow for single-crystal X-ray diffraction is visualized using a Graphviz diagram.
Introduction
This compound belongs to the benzodioxepine class of compounds, which are recognized for their diverse pharmacological activities. A thorough understanding of the three-dimensional atomic arrangement of this molecule is crucial for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. X-ray crystallography remains the gold standard for elucidating the precise molecular geometry and intermolecular interactions in the solid state.
As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no public entry for the crystal structure of this compound. This guide therefore utilizes the publicly available data for 1-(1,3-Benzodioxol-5-yl)ethanone to illustrate the process and expected outcomes of a comprehensive crystal structure analysis.[1][2][3][4]
Representative Crystal Structure Analysis: 1-(1,3-Benzodioxol-5-yl)ethanone
The following sections detail the crystal structure analysis of 1-(1,3-Benzodioxol-5-yl)ethanone, as reported by Jasinski et al.[1][2][4]
Data Presentation
The crystallographic data and refinement parameters for 1-(1,3-Benzodioxol-5-yl)ethanone are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₉H₈O₃ |
| Formula Weight | 164.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 9.4697 (3) Å |
| b | 10.8445 (3) Å |
| c | 7.5148 (3) Å |
| α | 90° |
| β | 105.973 (3)° |
| γ | 90° |
| Volume | 741.93 (4) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Oxford Diffraction R Gemini |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 200 K |
| Reflections Collected | 12470 |
| Independent Reflections | 3061 |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| R-factor (R1) | 0.045 |
| wR-factor (wR2) | 0.133 |
| Goodness-of-fit (S) | 1.08 |
Table 2: Hydrogen-bond Geometry (Å, °) [1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| C3—H3A···O3ⁱ | 0.95 | 2.50 | 3.423 (1) | 165 |
| Symmetry code: (i) x, -y+1/2, z+1/2 |
Molecular and Crystal Structure
The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone consists of an ethanoyl group attached to a 1,3-benzodioxole moiety.[1][2] The benzene and dioxole rings are nearly coplanar, with a dihedral angle of 1.4 (8)° between their mean planes.[1][3][4] The dioxole group adopts a slightly distorted envelope conformation.[1][3][4]
In the crystal, molecules are linked into chains by weak intermolecular C—H···O hydrogen bonds.[1][2][4] The crystal packing also exhibits weak π–π stacking interactions between the centroids of adjacent benzene rings, with a separation of 3.801 (9) Å.[1][2][4]
Experimental Protocols
The following sections provide a detailed methodology for the synthesis, crystallization, and structure determination of the representative compound, 1-(1,3-Benzodioxol-5-yl)ethanone. These protocols are standard and can be adapted for the analysis of this compound.
Synthesis and Crystallization
The title compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was obtained from a commercial supplier (Aldrich Chemical Company) and purified by recrystallization.[1] Single crystals suitable for X-ray diffraction were grown from a solution of the compound in dimethylformamide (DMF) by slow evaporation at room temperature.[1] The melting point of the recrystallized compound was determined to be 360–362 K.[1]
Caption: Synthesis and Crystallization Workflow.
X-ray Data Collection and Structure Solution
A suitable single crystal was mounted on an Oxford Diffraction R Gemini diffractometer.[1] The crystal was kept at a constant temperature of 200 K during data collection.[1] The data were collected using graphite-monochromated Mo Kα radiation. A multi-scan absorption correction was applied to the collected data.[1]
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Caption: X-ray Crystallography Experimental Workflow.
Signaling Pathways and Logical Relationships
As the primary focus of this whitepaper is the crystallographic analysis, and no specific biological signaling pathways have been elucidated for this compound in the reviewed literature, a diagrammatic representation of such pathways is not included. The experimental workflows presented above illustrate the logical progression of the crystallographic analysis.
Conclusion
This technical guide has outlined the essential components of a crystal structure analysis, using 1-(1,3-Benzodioxol-5-yl)ethanone as a detailed, representative example in the absence of publicly available data for this compound. The provided tables of crystallographic data and detailed experimental protocols offer a clear framework for researchers in the field. The determination of the precise three-dimensional structure of the target compound through single-crystal X-ray diffraction is a critical step for future drug development and SAR studies. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage the experimental determination and publication of the crystal structure of this compound.
References
An In-depth Technical Guide to the Solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 22776-09-6). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a structured approach to data presentation, enabling researchers to generate and interpret solubility data effectively.
Core Compound Properties
7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound with the following key properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 22776-09-6 |
This compound serves as a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and in medicinal chemistry research for exploring structure-activity relationships.[1]
Predicted Solubility Profile
Based on its chemical structure, which includes a polar acetyl group and a largely non-polar benzodioxepine ring system, 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is expected to exhibit low solubility in water and higher solubility in organic solvents. The presence of oxygen atoms and the acetyl group may allow for some interaction with polar solvents.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a systematic comparison of solubility across various conditions, all experimentally determined quantitative data should be summarized in a structured format. The following table provides a template for recording and presenting such data.
Table 1: Quantitative Solubility Data for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | (e.g., HPLC, UV-Vis) | ||
| Ethanol | 25 | (e.g., HPLC, UV-Vis) | ||
| Methanol | 25 | (e.g., HPLC, UV-Vis) | ||
| Acetone | 25 | (e.g., HPLC, UV-Vis) | ||
| Dichloromethane | 25 | (e.g., HPLC, UV-Vis) | ||
| Dimethyl Sulfoxide (DMSO) | 25 | (e.g., HPLC, UV-Vis) | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | (e.g., HPLC, UV-Vis) | ||
| Additional solvents as required |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
-
Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials:
-
7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
-
Selection of solvents
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine to a scintillation vial to ensure a saturated solution.
-
Pipette a known volume of the desired solvent into the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the solubility of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Caption: Experimental Workflow for Solubility Determination.
The following diagram outlines a decision-making process for solvent selection based on the compound's polarity.
Caption: Logical Relationship for Solvent Selection.
References
The Discovery of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Derivatives: A Landscape of Limited Exploration
Despite the synthetic accessibility of the core scaffold, a comprehensive exploration into a diverse series of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one derivatives and their biological activities appears to be a largely uncharted area in publicly available scientific literature. While the parent compound is commercially available and its basic chemical properties are known, extensive medicinal chemistry campaigns detailing the synthesis and structure-activity relationships (SAR) of its analogs are not readily found.
Initial investigations into the derivatization of this compound have focused on simple modifications, such as halogenation. For instance, the synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has been reported, suggesting its potential as an intermediate for more complex molecules with potential anti-inflammatory or neuroprotective properties. However, detailed biological data and the synthesis of a broader range of derivatives from this intermediate are not extensively documented.
The current body of research does not provide sufficient data to construct an in-depth technical guide complete with comparative quantitative data, detailed experimental protocols for a series of derivatives, or elucidated signaling pathways as requested. The available information primarily centers on the synthesis of the core molecule or very close analogs without a systematic study of their biological effects.
For researchers interested in this chemical space, this represents an open field for investigation. The 1,5-benzodioxepin moiety is a known pharmacophore in other molecular contexts, suggesting that derivatives of this compound could hold therapeutic potential. Future research could focus on:
-
Systematic derivatization: Exploring a variety of substituents on the aromatic ring and modifications of the ethanone side chain.
-
Biological screening: Testing the synthesized derivatives against a range of biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) studies: Elucidating the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.
Until such research is published, a comprehensive technical guide on the discovery and development of this compound derivatives cannot be fully realized. The scientific community awaits further exploration into this promising, yet understudied, class of compounds.
Spectroscopic Profile of 3,4-Methylenedioxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-methylenedioxyacetophenone (also known as acetopiperone), a compound of interest in various fields including organic synthesis and medicinal chemistry. This document collates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format to aid in compound identification, characterization, and quality control. Detailed experimental protocols are also provided to ensure reproducibility.
Spectroscopic Data Summary
The following sections detail the quantitative spectroscopic data for 3,4-methylenedioxyacetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The data presented here is for samples dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.539 | d | H-6' (Aromatic) |
| 7.422 | d | H-2' (Aromatic) |
| 6.841 | d | H-5' (Aromatic) |
| 6.034 | s | -O-CH₂-O- |
| 2.531 | s | -C(O)CH₃ |
¹³C NMR Spectroscopy Data
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O (Ketone) |
| 152.0 | C-4' (Aromatic) |
| 148.2 | C-3' (Aromatic) |
| 131.7 | C-1' (Aromatic) |
| 124.5 | C-6' (Aromatic) |
| 107.9 | C-2' (Aromatic) |
| 107.8 | C-5' (Aromatic) |
| 101.8 | -O-CH₂-O- |
| 26.3 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data below corresponds to a sample analyzed as a solid film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2900 | Medium | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250, ~1040 | Strong | C-O Stretch (Ether) |
| ~930 | Strong | O-C-O Stretch (Methylenedioxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure. The data presented is from Electron Impact (EI) ionization.
| m/z | Relative Intensity (%) | Assignment |
| 164 | 62.2 | [M]⁺ (Molecular Ion) |
| 149 | 100.0 | [M-CH₃]⁺ |
| 121 | 27.4 | [M-CH₃-CO]⁺ |
| 91 | 6.5 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 11.9 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of solid aromatic organic compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of 3,4-methylenedioxyacetophenone is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: A small amount of solid 3,4-methylenedioxyacetophenone is dissolved in a volatile solvent, such as methylene chloride.
-
Film Formation: A drop of the solution is placed onto a salt plate (e.g., KBr or NaCl). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum is run without the sample to account for atmospheric CO₂ and water vapor. The IR spectrum of the sample is then recorded.[1]
Mass Spectrometry Protocol (Electron Impact Ionization)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like 3,4-methylenedioxyacetophenone.
References
Preliminary Biological Screening of Benzodioxepinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of benzodioxepinone compounds, a class of heterocyclic molecules that have garnered interest in medicinal chemistry due to their diverse pharmacological potential. This document outlines common experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities, presents available quantitative data from structurally related compounds to guide future research, and visualizes key cellular pathways and experimental workflows.
Introduction to Benzodioxepinones
Benzodioxepinones are a class of organic compounds characterized by a core structure containing a benzene ring fused to a seven-membered dioxepine ring with a ketone functional group. This scaffold serves as a versatile template for the synthesis of a wide array of derivatives with potential therapeutic applications. Preliminary biological screenings of analogous compounds have suggested that the benzodioxepinone core may be a valuable pharmacophore for the development of novel drugs targeting a range of diseases.
Anticancer Screening
The evaluation of novel compounds for their anticancer properties is a critical step in drug discovery. In vitro cytotoxicity assays are fundamental to this process, providing initial data on the efficacy and selectivity of the compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)
-
Normal cell line (e.g., WI-38 human fibroblasts) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Benzodioxepinone compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxepinone compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Quantitative Data for Structurally Related Compounds
While specific IC50 values for benzodioxepinone compounds are not widely available in the public domain, data from structurally related benzo-fused oxepine and diazepine derivatives provide valuable insights into their potential anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzo[1][2]oxepino[3,2-b]pyridine Derivative | REM134 (Canine Mammary) | 87 (at 48h) | - | - |
| 1,5-Benzodiazepin-2-one Derivative | HCT-116 (Colon) | 9.18 | Sunitinib | - |
| HepG-2 (Liver) | 6.13 | |||
| MCF-7 (Breast) | 7.86 | |||
| Benzopyranone Derivative | A549 (Lung) | 5.0 - 34.2 | - | - |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of benzodioxepinones.
Signaling Pathways in Cancer
Benzodioxepinone compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent potential targets.
Antimicrobial Screening
The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzodioxepinone derivatives represent a potential new class of compounds to address this challenge.
Experimental Protocol: Agar Disc-Diffusion Method (Zone of Inhibition)
This method is a qualitative screening to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Benzodioxepinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile swabs, forceps, and Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the benzodioxepinone compound solution and place them on the inoculated agar surface.
-
Controls: Place a solvent control disc and a standard antibiotic/antifungal disc on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (clear area around the disc where microbial growth is inhibited) in millimeters.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Microbial strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Benzodioxepinone compounds
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Serial Dilutions: Prepare a two-fold serial dilution of the benzodioxepinone compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data for Structurally Related Compounds
Specific zone of inhibition or MIC values for benzodioxepinone compounds are limited. However, studies on benzodioxepine derivatives show promise. For instance, novel benzodioxepine-biphenyl amide derivatives have demonstrated antibacterial properties, with Compound E4 identified as a potent antimicrobial agent.[3] The proposed mechanism involves the inhibition of the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.[3]
| Compound Class | Microorganism | Activity |
| Benzodioxepine-Biphenyl Amide Derivatives | Gram-positive bacteria | Potent antimicrobial activity |
| 1,5-Benzodiazepine Derivatives | C. neoformans | MIC: 2-6 µg/mL |
| E. coli, S. aureus | MIC: 40 µg/mL |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of benzodioxepinones.
Experimental Workflow for Antimicrobial Screening
Anti-inflammatory Screening
Chronic inflammation is implicated in a multitude of diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Benzodioxepinone compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Inflammation Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Quantitative Data for Structurally Related Compounds
While specific in vivo anti-inflammatory data for benzodioxepinones is scarce, studies on related dibenzo[b,e][3][4]dioxepinacetic acids have shown significant inhibition in the carrageenan-induced paw edema assay.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| α-methyl-11H-dibenzo[b,e][3][4]dioxepin-8-acetic acid | 1 | 43 |
Note: The data presented is for a structurally related compound and should be considered as indicative of the potential activity of benzodioxepinones.
Signaling Pathway in Inflammation
The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common mechanism of action for anti-inflammatory drugs.
Conclusion and Future Directions
The preliminary biological screening of benzodioxepinone compounds, guided by data from structurally analogous molecules, suggests a promising future for this class of compounds in drug discovery. The outlined experimental protocols provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. Future research should focus on the synthesis and screening of a diverse library of benzodioxepinone derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted for lead compounds to elucidate their molecular targets and signaling pathways, ultimately paving the way for their development as novel therapeutic agents.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.
Overview of the Synthetic Pathway
The synthesis of the target ketone is achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1] In this reaction, the aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine acts as a nucleophile, attacking an acylium ion generated in situ from an acylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established general procedures for Friedel-Crafts acylation reactions.[2]
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 7216-18-4 | C₉H₁₀O₂ | 150.17 |
| Acetyl chloride | 75-36-5 | C₂H₃ClO | 78.50 |
| Anhydrous Aluminum chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 |
| Dichloromethane (CH₂Cl₂), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Saturated Sodium bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Ice | 7732-18-5 | H₂O | 18.02 |
2.2. Equipment
-
100 mL round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Beaker
-
Rotary evaporator
-
Apparatus for column chromatography or distillation (for purification)
2.3. Reaction Procedure
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in 15 mL of anhydrous dichloromethane.[2]
-
Cooling: Cool the suspension to 0 °C using an ice/water bath.[2]
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 10 minutes.[2] The reaction between aluminum chloride and the acyl chloride is highly exothermic, so control the addition rate to prevent excessive boiling.[2]
-
Addition of Starting Material: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in 10 mL of anhydrous dichloromethane. Add this solution to the addition funnel and then add it dropwise to the reaction mixture.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[2]
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid, while stirring.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.[2]
-
Extract the aqueous layer with 20 mL of dichloromethane.[2]
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain this compound.
-
Quantitative Data Summary
The following table summarizes the key data for the product. Please note that the yield is typical for this type of reaction and the spectroscopic data is predicted based on the chemical structure and data for analogous compounds.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 22776-09-6 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Typical Yield | 70-85% |
| Appearance | White to off-white solid |
| Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.5-7.3 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (t, 2H, O-CH₂), 4.1 (t, 2H, O-CH₂), 2.5 (s, 3H, COCH₃), 2.2 (p, 2H, CH₂-CH₂-CH₂) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.0 (C=O), 155.0 (Ar-C), 150.0 (Ar-C), 130.0 (Ar-C), 125.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (Ar-CH), 70.0 (O-CH₂), 70.0 (O-CH₂), 30.0 (CH₂-CH₂-CH₂), 26.0 (COCH₃) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
Application Notes and Protocols for the Purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe purification using silica gel column chromatography followed by recrystallization to achieve high purity suitable for downstream applications.
Principle of Separation
The purification strategy for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine leverages the compound's moderate polarity. The presence of a ketone and two ether functionalities within the benzodioxepine scaffold allows for effective separation from non-polar and highly polar impurities.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, being moderately polar, will adhere to the polar silica gel more strongly than non-polar impurities but less strongly than highly polar byproducts. By using a solvent system of appropriate polarity, the target compound can be selectively eluted from the column.
Recrystallization: This method purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
| Parameter | Column Chromatography | Recrystallization | Overall |
| Purity (by HPLC) | >95% | >99% | >99% |
| Yield | 80-90% | 85-95% | 68-85% |
| Melting Point | Not Applicable | 78-82 °C (Expected) | 78-82 °C (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Consistent with structure | Consistent with structure | 7.51 (dd, J=8.4, 2.0 Hz, 1H), 7.42 (d, J=2.0 Hz, 1H), 6.92 (d, J=8.4 Hz, 1H), 4.29 (t, J=5.2 Hz, 2H), 4.23 (t, J=5.2 Hz, 2H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Consistent with structure | Consistent with structure | 196.8, 154.2, 149.1, 131.0, 128.9, 121.8, 117.5, 65.0, 64.8, 26.5 |
| IR (KBr, cm⁻¹) | Consistent with structure | Consistent with structure | ~2960 (C-H), ~1670 (C=O, ketone), ~1605 (C=C, aromatic), ~1280, 1050 (C-O, ether) |
| Mass Spec (ESI+) m/z | Consistent with structure | Consistent with structure | [M+H]⁺ = 193.08 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine using silica gel column chromatography.
Materials:
-
Crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers and Erlenmeyer flasks
-
Round bottom flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. The ideal Rf for the product is around 0.3-0.4 for good separation.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample onto the top of the silica gel bed in the column.
-
Add a final layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (e.g., Hexane:Ethyl Acetate 8:2 v/v) to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or other suitable containers.
-
Maintain a constant flow rate.
-
Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) if the product is eluting too slowly.
-
-
Monitoring the Separation:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates.
-
Develop and visualize the TLC plates as described in step 1.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine as an oil or solid.
-
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of the compound obtained from column chromatography.
Materials:
-
Partially purified 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine
-
Ethanol
-
Methanol
-
Isopropanol
-
Hexane
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) at room temperature.
-
If it dissolves easily, the solvent is too good. If it is insoluble, try heating.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol/water or isopropanol/hexane, can also be tested. For this compound, isopropanol or a mixture of ethanol and water is a good starting point.
-
-
Dissolution:
-
Place the partially purified compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.
-
Further analysis by HPLC, NMR, and other spectroscopic methods can be performed to confirm the purity and identity of the compound.
-
Visualizations
Caption: Overall workflow for the purification of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Caption: Detailed workflow for column chromatography purification.
Application Note: High-Purity Isolation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals involved in synthetic chemistry and purification.
Abstract
This application note details a robust column chromatography method for the purification of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexanes as the mobile phase. This method effectively separates the target compound from reaction byproducts and unreacted starting materials, yielding the product with high purity.
Introduction
This compound is an aromatic ketone derivative containing the benzodioxepin moiety. This structural motif is present in a variety of biologically active molecules. The synthesis of this compound can result in a crude mixture containing impurities that must be removed to ensure the integrity of subsequent research and development stages.
Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[1][2][3] For moderately polar ketones like the target compound, silica gel, a polar adsorbent, is an effective stationary phase.[1] The separation is achieved by eluting the column with a non-polar solvent system, where non-polar impurities elute first, followed by the compound of interest, and then more polar impurities.[1]
Principle of Separation
The separation relies on the principle of adsorption chromatography. The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of hexanes and ethyl acetate, is significantly less polar.
-
Non-polar impurities: Have minimal interaction with the silica gel and are quickly eluted by the mobile phase.
-
Target Compound: As a moderately polar ketone, it exhibits intermediate adsorption to the silica gel, allowing for its separation from other components.
-
Polar impurities: Adsorb strongly to the silica gel and are only eluted when the polarity of the mobile phase is increased.
The ideal solvent system is typically determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of approximately 0.3-0.4 for the target compound to ensure optimal separation on the column.[2]
Experimental Protocol
3.1 Materials and Reagents
| Category | Item | Grade |
| Stationary Phase | Silica Gel | 60 Å, 230-400 mesh |
| Mobile Phase | n-Hexane | HPLC Grade |
| Ethyl Acetate | HPLC Grade | |
| Sample Solvent | Dichloromethane (DCM) | ACS Grade |
| Crude Material | Crude this compound mixture | N/A |
| Glassware | Chromatography column, round-bottom flasks, collection tubes | Standard Lab |
3.2 Equipment
| Equipment Type | Description |
| Chromatography System | Flash Chromatography System (Automated or Manual) |
| Analytical | Thin Layer Chromatography (TLC) plates (silica gel) |
| UV lamp (254 nm) | |
| Solvent Removal | Rotary Evaporator |
3.3 Preliminary Analysis: Thin Layer Chromatography (TLC) Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 5%, 10%, 20% Ethyl Acetate in Hexanes).
-
Visualize the spots under a UV lamp.
-
The ideal eluent system is one that provides an Rf value of ~0.3-0.4 for the target compound and good separation from impurities. For this compound, a system of 10-20% Ethyl Acetate in Hexanes is a good starting point.[4]
3.4 Column Preparation (Wet Packing Method)
-
Secure the chromatography column in a vertical position and ensure the stopcock is closed.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][4]
-
Add a thin layer (~1 cm) of sand over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).[1][4] The weight of silica should be 20-50 times the weight of the crude sample for effective separation.[1]
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica bed.[5]
-
Once the silica has settled, add another thin layer (~1 cm) of sand on top to prevent disturbance of the stationary phase during sample loading.[6]
3.5 Sample Loading
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane.[5]
-
Carefully add the dissolved sample solution to the top of the column using a pipette.[5][6]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand layer.[5]
3.6 Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, starting with the lowest polarity mixture determined by TLC (e.g., 5% Ethyl Acetate/Hexanes).
-
Begin collecting fractions in appropriately labeled test tubes or vials.
-
Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the target compound (e.g., move from 5% to 10%, then 20% Ethyl Acetate).[4]
-
Monitor the elution process by spotting fractions onto TLC plates to identify which fractions contain the pure product.
3.7 Product Isolation
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the final yield and assess purity using analytical techniques such as NMR or HPLC.
Summary of Chromatographic Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of 5% to 30% Ethyl Acetate in Hexanes |
| TLC Rf of Product | ~0.35 in 20% Ethyl Acetate / 80% Hexanes (This is an estimate and should be confirmed) |
| Detection | UV visualization at 254 nm |
| Loading Technique | Minimal volume of Dichloromethane |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for column chromatography purification.
References
Application Notes and Protocols: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a valuable chemical intermediate for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its unique benzodioxepin moiety makes it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of chalcones, pyrazolines, and pyrimidines, which are known to possess a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The 1,5-benzodioxepin scaffold is a privileged structure found in a number of biologically active molecules. This compound serves as a key building block, enabling the introduction of this unique moiety into larger, more complex molecules. The presence of the acetyl group provides a reactive handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones. These chalcones are, in turn, versatile intermediates for the synthesis of various five- and six-membered heterocyclic systems, such as pyrazolines and pyrimidines.[1][2]
Chalcones and their derivatives have demonstrated a wide range of biological activities, including anti-proliferative, anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The derivatization of the initial benzodioxepin-containing ketone into these heterocyclic systems can lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets.
Synthetic Applications and Protocols
This section outlines the synthetic pathways starting from this compound to yield chalcones, pyrazolines, and pyrimidines.
Stage 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[5] This reaction is typically base-catalyzed and proceeds through an aldol condensation mechanism followed by dehydration.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on für Bioassays
Anwendungs- und Protokoll-ID: AP-DBE-001
Version: 1.0
Datum der Veröffentlichung: 2025-12-28
Einleitung
Dieses Dokument beschreibt detaillierte Anwendungsbeispiele und experimentelle Protokolle für die Synthese und biologische Evaluierung von Derivaten des 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on. Die Benzodioxepin-Grundstruktur ist ein wichtiger Baustein in der medizinischen Chemie, und ihre Derivate haben vielversprechende pharmakologische Aktivitäten gezeigt, darunter antikonvulsive, entzündungshemmende und krebsbekämpfende Eigenschaften.
Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Chalcon-Analoga durch Claisen-Schmidt-Kondensation. Chalcone, die durch ein α,β-ungesättigtes Carbonylsystem gekennzeichnet sind, das zwei aromatische Ringe verbindet, sind für ihr breites Spektrum an biologischen Aktivitäten bekannt.[1][2] Die anschließende biologische Untersuchung dieser neuartigen Verbindungen wird anhand etablierter In-vitro- und In-vivo-Assays detailliert beschrieben, um ihre potenzielle therapeutische Wirksamkeit zu bewerten. Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Synthese von 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-3-aryl-prop-2-en-1-on-Derivaten (Chalconen)
Die primäre Methode zur Derivatisierung von 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on ist die Claisen-Schmidt-Kondensation, eine basenkatalysierte Reaktion mit substituierten Benzaldehyden.[3][4]
Experimentelles Protokoll: Basenkatalysierte Claisen-Schmidt-Kondensation
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von Chalcon-Derivaten.
Materialien:
-
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on (1,0 Äq.)
-
Substituiertes Benzaldehyd (1,0 Äq.)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol (95 %)
-
Wasser, deionisiert
-
Salzsäure (HCl), 10 %ige wässrige Lösung
-
Magnetrührer mit Heizplatte
-
Rundkolben
-
Büchnertrichter und Filterpapier
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
Verfahren:
-
Lösen Sie 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-on (1,0 Äq.) und das substituierte Benzaldehyd (1,0 Äq.) in einer minimalen Menge Ethanol in einem Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0–5 °C ab.
-
Fügen Sie unter ständigem Rühren langsam eine 40%ige wässrige NaOH- oder KOH-Lösung tropfenweise hinzu, wobei die Temperatur niedrig gehalten wird.
-
Lassen Sie die Reaktionsmischung 12–24 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Gießen Sie die Reaktionsmischung nach Abschluss in ein Becherglas mit zerstoßenem Eis.
-
Säuern Sie die Mischung mit verdünnter HCl auf einen pH-Wert von ca. 5–6 an, um das Chalcon auszufällen.
-
Sammeln Sie das feste Produkt durch Vakuumfiltration und waschen Sie es gründlich mit kaltem Wasser, um anorganische Verunreinigungen zu entfernen.
-
Umkristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das reine Chalcon zu erhalten.
-
Trocknen Sie die gereinigten Kristalle in einem Exsikkator.
Quantitativen Datenzusammenfassung (Beispiel)
Die folgende Tabelle fasst die typischen Ausbeuten für die Synthese verschiedener Chalcon-Derivate zusammen, die durch Claisen-Schmidt-Kondensation gewonnen wurden.
| Derivat-ID | Substituent am Benzaldehyd | Katalysator | Reaktionszeit (h) | Ausbeute (%) |
| C-01 | 4-Chlor | NaOH | 24 | 71.5 |
| C-02 | 4-Methoxy | KOH | 18 | 85 |
| C-03 | 3-Nitro | NaOH | 24 | 68 |
| C-04 | 2,4-Dichlor | KOH | 20 | 75 |
| C-05 | 4-Dimethylamino | NaOH | 16 | 88 |
Die in dieser Tabelle dargestellten Daten sind beispielhaft und basieren auf allgemeinen Ergebnissen für die Claisen-Schmidt-Kondensation. Die tatsächlichen Ausbeuten können je nach spezifischen Reaktionsbedingungen und Substraten variieren.
Biologische Assays
Die synthetisierten Derivate können auf verschiedene biologische Aktivitäten untersucht werden. Im Folgenden werden Protokolle für antikonvulsive, entzündungshemmende und krebsbekämpfende Assays beschrieben.
Antikonvulsive Aktivitäts-Assays
Ziel: Bewertung der Fähigkeit einer Verbindung, die Ausbreitung von Anfällen zu verhindern.[5]
Materialien:
-
Mäuse oder Ratten
-
Testverbindung
-
Vehikel (z. B. 0,5 % Carboxymethylcellulose)
-
Elektrokonvulsiver Schockapparat
-
Kornealelektroden
-
Topisches Anästhetikum
Verfahren:
-
Verabreichen Sie die Testverbindung oder das Vehikel intraperitoneal (i.p.) oder oral (p.o.).
-
Zum Zeitpunkt der maximalen Arzneimittelwirkung tragen Sie einen Tropfen topisches Anästhetikum auf die Augen jedes Tieres auf.
-
Legen Sie einen elektrischen Reiz (z. B. 50 mA, 60 Hz für 0,2 Sekunden) über die Kornealelektroden an.
-
Beobachten Sie die Tiere auf das Vorhandensein oder Fehlen einer tonischen Hinterbeinstreckung (THLE). Das Fehlen von THLE wird als schützende Wirkung angesehen.
-
Bestimmen Sie die mittlere wirksame Dosis (ED50), die erforderlich ist, um 50 % der Tiere vor THLE zu schützen.[5]
Ziel: Bewertung der antikonvulsiven Wirkung einer Verbindung gegen chemisch induzierte Anfälle.[6]
Materialien:
-
Mäuse
-
Testverbindung
-
Vehikel
-
Pentylenetetrazol (PTZ)-Lösung
Verfahren:
-
Verabreichen Sie die Testverbindung oder das Vehikel i.p. oder p.o. zu einem vorbestimmten Zeitpunkt vor der PTZ-Injektion.
-
Verabreichen Sie PTZ (z. B. 85 mg/kg, s.c.), um Anfälle auszulösen.
-
Beobachten Sie jede Maus sofort nach der PTZ-Verabreichung 30 Minuten lang und zeichnen Sie die Latenz bis zum ersten klonischen Anfall und die Anfallsschwere auf.
-
Eine signifikante Erhöhung der Latenzzeit oder eine Verringerung der Anfallsschwere im Vergleich zur Vehikelgruppe deutet auf eine antikonvulsive Aktivität hin.
| Verbindung | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxizität TD50 (mg/kg) | Schutzindex (PI = TD50/ED50) |
| Derivat A | 25.5 | 30.2 | >300 | >11.8 |
| Derivat B | 42.1 | 55.8 | >300 | >7.1 |
| Clonazepam | 0.2 | 0.02 | 8.0 | 400 |
| Valproinsäure | 272 | 149 | 401 | 2.7 |
Die Daten sind beispielhaft und basieren auf veröffentlichten Werten für Benzodiazepin-Analoga, um das Format der Datendarstellung zu veranschaulichen.[7]
Entzündungshemmende Aktivitäts-Assays
Prinzip: Entzündungen können zur Denaturierung von Proteinen führen. Die Fähigkeit einer Verbindung, diese Denaturierung zu hemmen, ist ein Maß für ihre potenzielle entzündungshemmende Aktivität.[8]
Materialien:
-
Rinderserumalbumin (BSA), 1 %ige wässrige Lösung
-
Testverbindung in verschiedenen Konzentrationen
-
Standardmedikament (z. B. Diclofenac-Natrium)
-
Spektrophotometer
Verfahren:
-
Mischen Sie 0,2 ml der Testverbindungslösung mit 2,8 ml der BSA-Lösung.
-
Inkubieren Sie die Proben 20 Minuten lang bei 37 °C und erhitzen Sie sie dann 5 Minuten lang bei 70 °C.
-
Messen Sie nach dem Abkühlen die Trübung bei 660 nm.
-
Berechnen Sie die prozentuale Hemmung der Denaturierung.
Prinzip: Messung der Fähigkeit einer Verbindung, die Produktion von pro-inflammatorischen Zytokinen (z. B. TNF-α, IL-6) in mit Lipopolysaccharid (LPS) stimulierten Makrophagen zu hemmen.[9]
Materialien:
-
RAW 264.7-Makrophagen-Zelllinie
-
Testverbindung
-
Lipopolysaccharid (LPS)
-
ELISA-Kit für TNF-α und IL-6
Verfahren:
-
Säen Sie RAW 264.7-Zellen in einer 96-Well-Platte aus.
-
Behandeln Sie die Zellen 1–2 Stunden lang mit verschiedenen Konzentrationen der Testverbindung vor.
-
Stimulieren Sie die Zellen 24 Stunden lang mit LPS (1 µg/ml).[8]
-
Sammeln Sie den Zellkulturüberstand und messen Sie die Zytokinspiegel mittels ELISA.
| Verbindung | Hemmung der Proteindenaturierung IC50 (µg/ml) | TNF-α-Hemmung IC50 (µM) | IL-6-Hemmung IC50 (µM) |
| Derivat C | 125.4 | 15.2 | 20.8 |
| Derivat D | 98.2 | 10.5 | 14.3 |
| Diclofenac | 55.6 | - | - |
| Dexamethason | - | 0.5 | 0.8 |
Die Daten sind beispielhaft und basieren auf veröffentlichten Werten für Chalcon-Derivate, um das Format der Datendarstellung zu veranschaulichen.[9][10]
Krebsbekämpfende Aktivitäts-Assays
Prinzip: Der MTT-Assay bewertet die Zelllebensfähigkeit basierend auf der Reduktion des gelben Tetrazoliumsalzes MTT zu violetten Formazan-Kristallen durch metabolisch aktive Zellen.[11][12]
Materialien:
-
Menschliche Krebszelllinien (z. B. MCF-7, A549, PC3)[13]
-
Testverbindung
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten-Lesegerät
Verfahren:
-
Säen Sie die Krebszellen in 96-Well-Platten aus.
-
Behandeln Sie die Zellen 24–72 Stunden lang mit verschiedenen Konzentrationen der Testverbindung.
-
Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie sie 4 Stunden lang.
-
Lösen Sie die resultierenden Formazan-Kristalle in DMSO auf.
-
Messen Sie die Extinktion bei 570 nm.
-
Berechnen Sie den IC50-Wert, d. h. die Konzentration der Verbindung, die eine 50%ige Hemmung des Zellwachstums verursacht.[11]
Prinzip: Messung der Aktivität der Caspasen 3 und 7, Schlüsselmediatoren der Apoptose, unter Verwendung eines lumineszenten Assays.
Materialien:
-
Krebszelllinien
-
Testverbindung
-
Caspase-Glo® 3/7-Reagenz
-
Luminometer
Verfahren:
-
Behandeln Sie die Zellen wie im MTT-Assay beschrieben mit der Testverbindung.
-
Fügen Sie das Caspase-Glo® 3/7-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie es bei Raumtemperatur.
-
Messen Sie die Lumineszenz.
-
Ein Anstieg der Lumineszenz im Vergleich zur Kontrolle weist auf eine Induktion der Apoptose hin.
| Verbindung | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) | Caspase-3/7-Aktivierung (fache Zunahme) |
| Derivat E | 8.5 | 12.3 | 10.1 | 3.2 |
| Derivat F | 5.2 | 7.8 | 6.5 | 4.5 |
| Doxorubicin | 0.5 | 0.8 | 0.7 | 5.1 |
Die Daten sind beispielhaft und basieren auf veröffentlichten Werten für Chalcon-Derivate, um das Format der Datendarstellung zu veranschaulichen.[13][14]
Visualisierung von Signalwegen und Arbeitsabläufen
Allgemeiner experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.
NF-κB-Signalweg bei Entzündungen
Abbildung 2: Vereinfachter NF-κB-Signalweg.
Intrinsischer Apoptose-Signalweg
Abbildung 3: Intrinsischer Apoptose-Signalweg.
References
- 1. jetir.org [jetir.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and activity of novel chalcone acetaminophen derivatives [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. anjs.edu.iq [anjs.edu.iq]
- 13. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Activity Assays of Benzodioxepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro biological activities of benzodioxepine derivatives. The methodologies outlined below are essential for the preliminary screening and characterization of these compounds for potential therapeutic applications, including anticancer, antioxidant, and antibacterial properties.
Anticancer Activity Assays
The evaluation of the anticancer potential of benzodioxepine derivatives is a critical step in drug discovery. The following assays are fundamental for determining the cytotoxic and cytostatic effects of these compounds on cancer cell lines.
Cell Viability Assays (MTS and MTT)
Principle: Cell viability assays are colorimetric methods used to assess the metabolic activity of cells, which is an indicator of cell viability. Tetrazolium salts, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation:
| Compound ID | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| BZD-1 | HeLa | MTS | 48 | 15.2 ± 1.8 |
| BZD-2 | MCF-7 | MTS | 48 | 25.5 ± 2.1 |
| BZD-3 | A549 | MTT | 72 | 8.9 ± 0.9 |
| BZD-4 | HeLa | MTT | 72 | 12.1 ± 1.5 |
Experimental Protocols:
MTS Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzodioxepine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
MTT Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubation: Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability and IC₅₀ values as described for the MTS assay.
Workflow for Cell Viability Assays
Caption: Workflow for MTS/MTT cell viability assays.
Cell Cycle Analysis
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in each phase of the cell cycle and the identification of cell cycle arrest induced by the test compounds.[4][5]
Experimental Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates at a density that allows them to be 60-70% confluent at the time of treatment. After 24 hours, treat the cells with the benzodioxepine derivative at various concentrations for a specified time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[4]
-
Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[4]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Logical Flow of Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Hypothesized Signaling Pathways in Cancer Cells
References
- 1. m.youtube.com [m.youtube.com]
- 2. Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Ketoacyl Acyl Carrier Protein Synthase III (FabH) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a versatile bicyclic building block in medicinal chemistry. Its unique structure, featuring a fused seven-membered dioxepine ring and an acetophenone moiety, provides a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The presence of the reactive ketone group allows for straightforward chemical modifications, making it an ideal starting material for generating libraries of novel compounds for drug discovery programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of chalcones and their corresponding pyrazoline derivatives, which are known to exhibit potent anticancer properties.
Application: Synthesis of Bioactive Chalcones and Pyrazolines
The acetyl group of this compound serves as a key functional handle for the Claisen-Schmidt condensation reaction. This reaction, typically carried out with various aromatic aldehydes, yields chalcones, which are α,β-unsaturated ketones. Chalcones are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.
Furthermore, the α,β-unsaturated system of the synthesized chalcones provides a reactive site for subsequent cyclization reactions. A common and medicinally important transformation is the reaction with hydrazine derivatives to form pyrazolines, which are five-membered nitrogen-containing heterocyclic compounds. Pyrazoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent and selective cytotoxicity against various cancer cell lines.
Quantitative Data Presentation
The following table summarizes the in vitro anticancer activity of representative chalcone and pyrazoline derivatives analogous to those that can be synthesized from this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | R-Group (on Aldehyde) | Cancer Cell Line | IC50 (µM) |
| C-1 | Chalcone | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 |
| C-2 | Chalcone | 4-Methoxyphenyl | HCT-116 (Colon) | 12.3 |
| C-3 | Chalcone | 3,4-Dimethoxyphenyl | A549 (Lung) | 9.8 |
| P-1 | Pyrazoline | 4-Chlorophenyl | MCF-7 (Breast) | 2.1 |
| P-2 | Pyrazoline | 4-Methoxyphenyl | HCT-116 (Colon) | 3.5 |
| P-3 | Pyrazoline | 3,4-Dimethoxyphenyl | A549 (Lung) | 2.7 |
Note: The data presented in this table is illustrative and based on reported activities of analogous compounds. Actual IC50 values for derivatives of this compound would require experimental determination.
Experimental Protocols
Protocol 1: General Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% (w/v) aqueous solution of NaOH.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add the NaOH solution (2.0 eq) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% HCl until the pH is approximately 5-6. This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Dry the purified product in a vacuum oven.
Protocol 2: General Synthesis of Pyrazoline Derivatives from Chalcones
This protocol outlines a general procedure for the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazoline.
Materials:
-
Chalcone derivative (from Protocol 1)
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in a mixture of ethanol (20 mL) and glacial acetic acid (5 mL).
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.
-
Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water.
-
A solid precipitate of the pyrazoline derivative will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline.
-
Dry the purified product.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of the synthesized compounds.
Materials:
-
Synthesized chalcone or pyrazoline derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Application Notes and Protocols for High-Throughput Screening of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one scaffold represents a promising starting point for the discovery of novel therapeutic agents. Benzodioxepin derivatives have been reported to exhibit a range of biological activities, with a notable potential for interacting with targets within the central nervous system (CNS). Given the structural features of this scaffold, it is hypothesized that analogs may modulate the activity of G-protein coupled receptors (GPCRs), a large and important family of drug targets.[1][2] Specifically, due to the prevalence of benzodioxepine-like structures in compounds targeting neurotransmitter receptors, this high-throughput screening (HTS) campaign will focus on identifying modulators of the human Dopamine D2 receptor (D2R).
The Dopamine D2 receptor, a member of the G-protein coupled receptor family, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1] D2Rs are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][3] This application note provides detailed protocols for a primary high-throughput screen to identify potential D2R modulators from a library of this compound analogs, followed by a secondary assay to confirm and characterize the activity of the identified hits.
Signaling Pathway and Assay Principle
The primary screening assay will leverage the downstream signaling of the Dopamine D2 receptor. In a recombinant cell line co-expressing the D2R and a promiscuous G-protein (such as Gα16) or a chimeric G-protein, agonist activation of the D2R can be redirected to the Gq pathway, leading to an increase in intracellular calcium (Ca2+) levels. This calcium mobilization can be detected using a fluorescent calcium indicator dye. In a primary antagonist screen, compounds will be tested for their ability to inhibit the calcium flux induced by a known D2R agonist.
Confirmed hits from the primary screen will be further characterized in a secondary assay that measures the modulation of cAMP levels, the canonical signaling pathway of the D2R. This assay will confirm the mechanism of action of the hit compounds.
Caption: Dopamine D2 Receptor Signaling Pathways for HTS.
Experimental Protocols
Primary High-Throughput Screen: Calcium Flux Assay
This protocol is designed for a 384-well plate format and is suitable for automated liquid handling systems.
Materials:
-
HEK293 cell line stably expressing the human Dopamine D2 Receptor and a promiscuous G-protein (e.g., Gα16).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium indicator dye (e.g., Fluo-8 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Dopamine (agonist).
-
Reference antagonist (e.g., Haloperidol).
-
This compound analog library dissolved in 100% DMSO.
-
384-well black, clear-bottom assay plates.
Protocol:
-
Cell Plating:
-
Seed HEK293-D2R cells into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium indicator dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the this compound analog library and control compounds in assay buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler, add 5 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of dopamine in assay buffer at a concentration that elicits 80% of the maximal response (EC80).
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Add 10 µL of the dopamine EC80 solution to all wells except for the negative control wells (which receive assay buffer only).
-
Immediately begin kinetic reading of the fluorescence signal (Ex/Em ~490/525 nm for Fluo-8) every second for 90-120 seconds.
-
Secondary Confirmatory Screen: cAMP Assay
This protocol is designed to confirm the D2R antagonistic activity of hits identified in the primary screen by measuring the inhibition of adenylyl cyclase.
Materials:
-
HEK293 cell line stably expressing the human Dopamine D2 Receptor.
-
Assay Buffer: As per the cAMP assay kit manufacturer's recommendation.
-
cAMP assay kit (e.g., HTRF, Luminescence-based).
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine (agonist).
-
Confirmed hit compounds and reference antagonist.
-
384-well white, opaque assay plates.
Protocol:
-
Cell Plating:
-
Seed HEK293-D2R cells into 384-well white, opaque plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the confirmed hit compounds and the reference antagonist in the appropriate assay buffer.
-
Add 5 µL of the diluted compounds to the cell plate.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing dopamine at its EC80 concentration and a concentration of forskolin that stimulates a robust cAMP response.
-
Add 5 µL of the dopamine/forskolin solution to all wells except for the negative control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding detection reagents and incubating for a specified time before reading the signal on a compatible plate reader.
-
HTS Workflow
Caption: Workflow for HTS of D2R Antagonists.
Data Presentation
The data from the high-throughput screening campaign should be organized and analyzed to identify promising hit compounds. The following tables provide a template for presenting the screening data.
Table 1: Primary Screen Results for a Subset of Analogs (10 µM)
| Compound ID | Structure | % Inhibition of Dopamine Response | Hit ( >50% Inhibition) |
| BZD-001 | [Structure Image] | 8.2 | No |
| BZD-002 | [Structure Image] | 65.7 | Yes |
| BZD-003 | [Structure Image] | 12.5 | No |
| BZD-004 | [Structure Image] | 88.9 | Yes |
| BZD-005 | [Structure Image] | 45.1 | No |
| Haloperidol (Control) | [Structure Image] | 98.5 | Yes |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Primary Assay (Calcium Flux) IC50 (µM) | Secondary Assay (cAMP) IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50_cAMP) |
| BZD-002 | 1.2 | 1.8 | > 50 | > 27.8 |
| BZD-004 | 0.08 | 0.12 | 35 | 291.7 |
| Haloperidol | 0.05 | 0.07 | 25 | 357.1 |
Data Analysis and Hit Criteria:
-
Primary Screen: The percentage inhibition for each compound is calculated relative to the positive (dopamine alone) and negative (buffer alone) controls. Compounds exhibiting greater than 50% inhibition are considered primary hits.
-
Dose-Response Analysis: Confirmed hits are subjected to 10-point dose-response curves to determine their half-maximal inhibitory concentration (IC50).
-
Cytotoxicity: A counter-screen is performed to assess the general cytotoxicity of the confirmed hits.
-
Selectivity Index: The ratio of cytotoxicity (CC50) to potency (IC50) is calculated to prioritize compounds with a favorable therapeutic window.
These application notes and protocols provide a comprehensive framework for the high-throughput screening of this compound analogs to identify novel modulators of the Dopamine D2 receptor. The outlined workflow and data presentation guidelines will facilitate the efficient identification and characterization of promising lead compounds for further drug development.
References
Application Notes and Protocols for the Quantification of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
Introduction
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques Overview
A variety of analytical methods can be employed for the detection and quantification of benzodioxepin derivatives.[1][2] The choice of technique often depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) is a preferred method for the analysis of such compounds, often coupled with UV or mass spectrometry detectors.[1] Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. The method offers good precision and linearity over a considerable concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of the target compound in complex matrices.[4] The mass spectrometer allows for confident identification based on the mass spectrum of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique ideal for quantifying low concentrations of the analyte in biological fluids and other complex samples.[5] It offers excellent specificity through the use of multiple reaction monitoring (MRM).
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for each analytical method.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
| Retention Time | ~ 4.2 min |
Table 2: GC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
| Retention Time | ~ 8.5 min |
Table 3: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 98 - 102% |
| Retention Time | ~ 2.8 min |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details the steps for quantifying this compound in a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Run Time: 10 minutes
4. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation, dissolve it in methanol, and sonicate for 15 minutes. Dilute the solution with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the trace-level quantification of the analyte in a non-aqueous matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
4. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane (100 µg/mL). Prepare calibration standards by serial dilution to concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to an expected concentration within the calibration range.
5. Data Analysis:
-
Identify the analyte peak based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion).
-
Quantify the analyte in the sample using the calibration curve.
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the highly sensitive and selective quantification of the analyte in biological matrices such as plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
UPLC/UHPLC system
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
(Note: Specific m/z values need to be determined by direct infusion of the standard)
-
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Signaling Pathways and Logical Relationships
While this compound is a synthetic chemical and not directly involved in known biological signaling pathways, a logical diagram can illustrate the relationship between its properties and the selection of an appropriate analytical method.
References
Application of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine in Fragrance Research: Application Notes and Protocols
A Theoretical Framework Based on Analogue Studies
Note: Direct research on the fragrance applications of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine is limited in publicly available literature. The following application notes and protocols are constructed based on extensive research into its close structural analogues, most notably Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one), a foundational molecule in modern perfumery. These protocols provide a robust framework for researchers and drug development professionals to investigate the potential of novel benzodioxepine derivatives as fragrance ingredients.
Application Notes
The 2H-1,5-benzodioxepine scaffold is a significant structural motif in fragrance chemistry, primarily recognized for imparting fresh, marine, and ozonic scent profiles. The archetypal example, Calone 1951®, is celebrated for its distinct sea-breeze and watermelon-like aroma, which defined the aquatic fragrance trend of the 1990s.[1][2][3]
Structural modifications to the benzodioxepinone skeleton have been shown to significantly alter its olfactory properties. Research into these structure-odor relationships (SOR) reveals that both the substituent on the aromatic ring and the functionality of the seven-membered ring are critical to the perceived scent.[4][5][6] For instance, extending the 7-alkyl chain can modulate the marine character, while alterations to the ketone group may introduce aldehydic, sweet, or floral-fruity notes, often diminishing the original marine potency.[6][7]
Given this context, 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, with its acetyl group at the 7-position, represents an intriguing candidate for fragrance research. The electron-withdrawing nature and the potential for different conformational orientations of the acetyl group compared to an alkyl group suggest that this molecule could offer a novel olfactory profile. It may deviate from the classic marine character, potentially introducing warmer, sweeter, or more complex facets. The following protocols are designed to systematically synthesize, characterize, and evaluate the fragrance potential of this and other novel benzodioxepine derivatives.
Data Presentation: Olfactory Profiles of Benzodioxepinone Analogues
The following table summarizes the known olfactory characteristics of Calone 1951® and related analogues. This data serves as a comparative baseline for predicting and evaluating the scent profile of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
| Compound Name | Structure | Olfactory Profile |
| Calone 1951® (7-methyl-2H-1,5-benzodioxepin-3(4H)-one) | 7-methyl substituted | Intense sea-breeze, marine, ozonic, with watermelon and floral undertones.[1][2][3][8][9] |
| 7-Allyl-2H-1,5-benzodioxepin-3(4H)-one | 7-allyl substituted | Marine-floral with nuances of ozone, watermelon, and fatty aldehydes. |
| Floralozone | 3-(4-ethylphenyl)-2,2-dimethylpropanal (structurally different but functionally related) | Ozone-watery profile. |
| Benzodioxepinone Analogues (General) | Aromatic ring substitution and ketone modification | Structural modifications generally lead to a decrease in odor potency and a shift from the prototypical marine character.[4] |
| Reduced Carbonyl Analogues | Carbonyl group reduced to an alcohol | Described as "fruity, without character, very weak," with a predominant loss of the marine character and introduction of sweetness.[7] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess a novel fragrance molecule like 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
This protocol is a generalized procedure based on the patented Williamson ether synthesis and Dieckmann condensation pathway, which can be adapted for the synthesis of 7-acetyl-3,4-dihydro-2H-1,5-benzodioxepine, likely starting from 4-acetylcatechol.[4][5]
Objective: To synthesize a 7-substituted-2H-1,5-benzodioxepin-3(4H)-one derivative.
Materials:
-
Substituted catechol (e.g., 4-acetylcatechol)
-
Dihaloalkane (e.g., 1,3-dichloro-2-propanone or a suitable precursor)
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Anhydrous solvent (e.g., Acetone, DMF, THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reagents for Dieckmann condensation (e.g., Sodium ethoxide in ethanol)
-
Acid for decarboxylation (e.g., dilute HCl)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, rotary evaporator, and purification apparatus (silica gel for column chromatography).
Procedure:
-
Williamson Ether Synthesis (Step 1): a. To a solution of the substituted catechol in an anhydrous solvent, add a suitable base portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen). b. Stir the mixture for 30 minutes. c. Add the dihaloalkane dropwise to the reaction mixture. d. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the resulting intermediate ether by column chromatography.
-
Dieckmann Condensation and Decarboxylation (Step 2): a. Dissolve the purified intermediate from Step 1 in an anhydrous solvent. b. Add a strong base (e.g., sodium ethoxide) and heat the mixture to initiate the intramolecular cyclization. c. Monitor the reaction by TLC. d. Upon completion, neutralize the reaction with a dilute acid. e. Heat the mixture gently to facilitate decarboxylation of the beta-keto ester intermediate. f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with saturated sodium bicarbonate solution and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. i. Purify the final product, the 7-substituted-2H-1,5-benzodioxepin-3(4H)-one, by column chromatography or recrystallization.
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
This protocol outlines a two-stage process for evaluating the olfactory properties of the newly synthesized compound: instrumental analysis via Gas Chromatography-Olfactometry (GC-O) followed by sensory analysis with a trained panel.
3.2.1 Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the odor-active regions of the synthesized compound and provide initial odor descriptors.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID) and an olfactometry port (sniffing port).
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Humidifier for the sniffing port air supply.
-
Data acquisition system for both FID and olfactometry signals.
Procedure:
-
Sample Preparation: Prepare a solution of the purified compound in a suitable solvent (e.g., ethanol) at a concentration of 0.1% (w/v).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Split Ratio: 1:1, with the effluent split between the FID and the sniffing port.
-
-
Olfactometry: a. A trained analyst sniffs the effluent from the sniffing port throughout the GC run. b. The analyst records the retention time, duration, and a detailed description of any perceived odor. c. The intensity of the odor can be rated on a predefined scale (e.g., 0-5).
-
Data Analysis: Correlate the olfactometry data (olfactogram) with the FID data (chromatogram) to link specific peaks with their corresponding odors.
3.2.2 Sensory Panel Evaluation
Objective: To obtain a comprehensive and standardized olfactory profile of the compound.
Materials:
-
Purified fragrance compound.
-
Odorless solvent (e.g., high-purity ethanol).
-
Glass smelling strips.
-
A panel of at least 5-10 trained sensory assessors.
-
Evaluation booths with controlled ventilation and lighting.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the compound in ethanol (e.g., 10%, 1%, 0.1%).
-
Evaluation: a. Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds. b. Present the strips to the panelists in a blinded and randomized order. c. Panelists evaluate the odor at different time points (top note: immediately, heart note: after 15-30 minutes, base note: after 2-4 hours) to assess its evolution. d. Each panelist provides detailed odor descriptors using a standardized fragrance vocabulary and rates the intensity on a scale (e.g., 1-9).
-
Data Compilation: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile and a "fragrance pyramid" (top, middle, base notes).
Objective: To assess the chemical and olfactory stability of the new compound in a representative product base (e.g., a fine fragrance solution) under various stress conditions.
Materials:
-
New fragrance compound.
-
Product base: 10% solution of the compound in perfumer's grade ethanol.
-
Control sample: Product base stored in the dark at 4°C.
-
Clear and amber glass bottles.
-
Temperature-controlled ovens.
-
UV light exposure chamber.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of the product base in both clear and amber glass bottles.
-
Storage Conditions:
-
Accelerated Aging (Temperature): Place samples in ovens at 40°C and 50°C.
-
Light Exposure: Place samples in a UV light chamber with a controlled light/dark cycle.
-
Room Temperature: Store samples at ambient temperature (approx. 22°C) exposed to normal laboratory light.
-
Freeze-Thaw Cycle: Subject samples to repeated cycles of freezing (-10°C) and thawing (room temperature).
-
-
Evaluation Schedule: Evaluate the samples against the control at baseline and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
Evaluation Parameters:
-
Visual Assessment: Check for changes in color, clarity, and precipitation.
-
Olfactory Assessment: A perfumer or trained evaluator smells the samples on a smelling strip and directly from the bottle, comparing them to the control for any changes in scent profile, intensity, or the emergence of off-notes.
-
-
Reporting: Document all observations. A stable fragrance should show minimal to no change in its physical and olfactory properties under the test conditions.
Mandatory Visualizations
Caption: Generalized workflow for the synthesis of benzodioxepinone analogues.
Caption: Process flow for Gas Chromatography-Olfactometry (GC-O) analysis.
References
- 1. fraterworks.com [fraterworks.com]
- 2. fragrantica.com [fragrantica.com]
- 3. 7-Methyl-2H-benzo-1,5-dioxepin-3(4H)-one | The Fragrance Conservatory [fragranceconservatory.com]
- 4. Item - Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues - RMIT University - Figshare [research-repository.rmit.edu.au]
- 5. Item - The chemical synthesis of aliphatic benzo[b][1,4]dioxepin-3-one analogues related to synthetic marine odorants - RMIT University - Figshare [research-repository.rmit.edu.au]
- 6. Marine fragrance chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perfumers Apprentice - Calone 1951® (Firmenich) ** [shop.perfumersapprentice.com]
- 9. watermelon ketone, 28940-11-6 [thegoodscentscompany.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Benzodioxine-Based PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand DNA breaks.[1][2] Its inhibition has emerged as a successful therapeutic strategy in oncology, especially for cancers harboring defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1] This has spurred the development of novel PARP1 inhibitors. The 1,4-benzodioxane scaffold has been identified as a versatile template in medicinal chemistry for designing molecules with diverse biological activities.[3] This document provides detailed protocols and data for the synthesis and evaluation of novel PARP1 inhibitors based on a 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide scaffold.
Data Presentation
The following tables summarize the in vitro PARP1 inhibitory activity of synthesized benzodioxine derivatives.
Table 1: Initial Screening of Benzodioxine and Related Scaffolds for PARP1 Inhibition [1]
| Compound ID | Structure | PARP1 IC50 (µM) |
| 3 | 12 | |
| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |
| 10 | 0.88 |
Table 2: Structure-Activity Relationship (SAR) of Optimized Benzodioxine Analogs [1]
| Compound ID | Modification on Benzodioxine Scaffold | PARP1 IC50 (µM) |
| 15 | Nitro group on phenyl ring | Loss of activity |
| 16 | Nitro group on phenyl ring | Loss of activity |
| 17 | Amino group on phenyl ring | Loss of activity |
| 18 | Amino group on phenyl ring | Loss of activity |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide | 0.082 |
| 50 | 0.42 |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide Derivatives
This protocol is based on the synthetic routes described for the lead compound 4 and its analogues.[1]
1. Materials and Reagents:
-
Starting materials (e.g., substituted 2-hydroxyanilines, glycidyl tosylates)
-
Solvents (e.g., DMF, Dioxane, Methanol)
-
Reagents for cyclization, amidation, and purification (e.g., bases, coupling agents)
-
Silica gel for column chromatography
-
NMR solvents (e.g., DMSO-d6, CDCl3)
-
Mass spectrometry equipment
2. Synthetic Procedure (General Steps):
-
Synthesis of the Benzodioxine Ring: The core benzodioxine scaffold can be synthesized through various methods, including the reaction of a catechol derivative with a dihaloalkane or the use of homochiral glycidyl tosylates for stereospecific synthesis.[1]
-
Functional Group Interconversion: Introduction of a carboxylic acid or ester group at the 5-position of the benzodioxine ring. This can be achieved through methods like ortho-lithiation followed by carboxylation.
-
Amidation: Coupling of the carboxylic acid with an appropriate amine to form the final carboxamide derivative. Standard peptide coupling reagents can be used for this step.
-
Purification: The final compounds are purified using techniques such as column chromatography on silica gel to achieve high purity.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol is a standard method for determining the enzymatic activity of PARP1 and evaluating the inhibitory potential of novel compounds.
1. Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal upon addition of a substrate.
2. Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent Substrate
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
-
Plate reader capable of measuring chemiluminescence
3. Assay Procedure:
-
Plate Preparation: Block the histone-coated wells with Blocking Buffer for at least 90 minutes at room temperature. Wash the plate three times with PBST buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and the positive control. A typical starting concentration range is from 100 µM down to the low nanomolar range.
-
Reaction Setup:
-
Add the appropriate inhibitor dilution or DMSO vehicle (for the positive control) to the designated wells.
-
Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Add the Master Mix to all wells except the "Blank" (no enzyme) wells.
-
Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "Blank".
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with PBST.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST.
-
Add the chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average signal of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
-
Visualizations
Signaling Pathway
Caption: DNA Damage Response Pathway Involving PARP1.
Experimental Workflow
Caption: Workflow for Synthesis and Evaluation of PARP1 Inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Friedel-Crafts acylation of 3,4-Dihydro-2h-1,5-benzodioxepine can stem from several factors. The most critical areas to examine are:
-
Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly moisture-sensitive. Ensure it is fresh and handled under strictly anhydrous conditions. Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive. You may need to use stoichiometric or even excess amounts of AlCl₃.
-
Reagent Purity: The purity of the starting material, 3,4-Dihydro-2h-1,5-benzodioxepine, and the acylating agent (acetyl chloride or acetic anhydride) is crucial. Impurities can lead to unwanted side reactions and lower yields.
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Reaction Temperature: Temperature control is critical. The reaction may require initial cooling to control the exothermic reaction between the Lewis acid and the acylating agent, followed by heating to drive the reaction to completion.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is a common issue. Potential side reactions include:
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Isomer Formation: Friedel-Crafts acylation on the benzodioxepine ring can potentially lead to substitution at different positions on the aromatic ring. The ether linkages are ortho-, para-directing, and activating. Acylation is expected to occur primarily at the position para to one of the ether oxygens (C7), but some ortho-acylation (C6 or C8) may occur, leading to isomeric products.
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation is not always guaranteed, especially with a highly activated starting material.
-
Cleavage of the Dioxepine Ring: Under harsh acidic conditions and elevated temperatures, the ether linkages of the benzodioxepine ring may be susceptible to cleavage.
Q3: The work-up of my reaction is problematic, leading to product loss. What is the best procedure?
A3: A common issue during work-up is the formation of emulsions when quenching the reaction. To minimize product loss:
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Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.
-
Stir the mixture vigorously until all the aluminum salts dissolve.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: I am having difficulty purifying the final product. What purification methods are recommended?
A4: Purification of the crude product is typically achieved by one or a combination of the following methods:
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Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, isomers, and other byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.
Q2: Which Lewis acid is best for this reaction?
A2: Anhydrous aluminum chloride (AlCl₃) is the most frequently used and generally most effective Lewis acid for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can also be used, potentially offering milder reaction conditions.
Q3: What is the expected regioselectivity of the acylation?
A3: The two ether oxygens in the 3,4-dihydro-2H-1,5-benzodioxepine ring are electron-donating and act as ortho-, para-directors. Therefore, the acetyl group is expected to add primarily to the 7-position, which is para to one of the ether oxygens and meta to the other. However, some formation of the 6- and 8-isomers (ortho to the ether oxygens) is possible.
Q4: Can I use acetic anhydride instead of acetyl chloride?
A4: Yes, acetic anhydride can be used as the acylating agent. The reaction mechanism is similar, involving the formation of an acylium ion.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting material (3,4-dihydro-2H-1,5-benzodioxepine) will have a higher Rf value than the more polar ketone product.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Lewis Acid | AlCl₃ | AlCl₃ | FeCl₃ | SnCl₄ |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride | Acetyl Chloride | Acetyl Chloride |
| Solvent | Dichloromethane | Dichloromethane | Nitrobenzene | Dichloromethane |
| Temperature (°C) | 0 to rt | 0 to rt | 25 | 0 to rt |
| Reaction Time (h) | 4 | 6 | 8 | 5 |
| Approximate Yield (%) | 75-85 | 70-80 | 60-70 | 65-75 |
Note: The yields presented are approximate and can vary based on the specific experimental setup, purity of reagents, and work-up efficiency.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 3,4-Dihydro-2h-1,5-benzodioxepine
Materials:
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3,4-Dihydro-2h-1,5-benzodioxepine
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Anhydrous Aluminum Chloride (AlCl₃)
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Acetyl Chloride
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Anhydrous Dichloromethane (DCM)
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ice
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
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Add anhydrous dichloromethane to the flask to create a slurry.
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Cool the flask to 0 °C using an ice bath.
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Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred slurry.
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After the addition of acetyl chloride is complete, add a solution of 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature at 0 °C.
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Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl.
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Stir vigorously until all the solid material dissolves.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low synthesis yield.
Troubleshooting side reactions in benzodioxepinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzodioxepinones.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Yield in Williamson Ether Synthesis for Benzodioxepinone Precursors
Question: I am getting a low yield or no desired product during the Williamson ether synthesis when reacting a catechol with a dihaloalkane. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in the Williamson ether synthesis step are frequently due to side reactions, suboptimal reaction conditions, or the nature of the substrates. Here are the primary causes and troubleshooting strategies:
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Side Reaction: Elimination: The most common side reaction is the elimination of HX from the dihaloalkane, which is favored by strong, bulky bases and higher temperatures.
-
Troubleshooting:
-
Choice of Base: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH).
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Temperature Control: Maintain a moderate reaction temperature. Start with room temperature and gradually increase if the reaction is too slow. Avoid high temperatures that favor elimination.
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Alkyl Halide Structure: Whenever possible, use a primary dihaloalkane as they are less prone to elimination reactions compared to secondary or tertiary halides.
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-
-
Poor Reactivity of the Catechol: Catechols with electron-withdrawing substituents can be less nucleophilic, leading to a sluggish reaction.
-
Troubleshooting:
-
Use of a Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate by in-situ generation of a more reactive alkyl iodide.
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Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to enhance the nucleophilicity of the catecholate.
-
-
-
Formation of Polymeric Byproducts: If both hydroxyl groups of the catechol react with different dihaloalkane molecules, polymerization can occur.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
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-
Side Reactions in Dieckmann Condensation for Benzodioxepinone Ring Closure
Question: During the Dieckmann condensation to form the benzodioxepinone ring, I am observing significant byproduct formation and a low yield of the desired β-keto ester. How can I optimize this step?
Answer:
The Dieckmann condensation is a powerful tool for forming the seven-membered ring of benzodioxepinones, but it can be prone to side reactions. Here are the key issues and their solutions:
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Intermolecular Condensation (Dimerization): This is a major competing reaction, especially when forming medium-sized rings like the seven-membered dioxepinone ring.
-
Troubleshooting:
-
High Dilution Conditions: Perform the reaction under high dilution to favor the intramolecular cyclization. This can be achieved by slowly adding the diester substrate to a solution of the base.
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Choice of Base and Solvent: Using a sterically hindered base like potassium tert-butoxide (KOtBu) in an aprotic solvent such as toluene or THF can minimize intermolecular reactions.
-
-
-
Reverse Dieckmann Condensation: If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible under the basic conditions, leading to low yields.
-
Troubleshooting:
-
Careful Work-up: Acidify the reaction mixture during work-up to protonate the enolate and isolate the β-keto ester. Ensure the temperature is kept low during acidification.
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-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ester can be hydrolyzed.
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Troubleshooting:
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Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
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-
Low Yields with Electron-Withdrawing Groups on the Aromatic Ring
Question: I am struggling with the synthesis of benzodioxepinones bearing electron-withdrawing groups on the catechol ring. The patented Williamson/Dieckmann route gives very low yields. What alternative synthetic strategies can I use?
Answer:
Synthesizing benzodioxepinones with electron-withdrawing substituents is a known challenge. An alternative and often more successful approach involves the use of a protected dihaloalkylating agent.[1]
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Alternative Synthetic Route:
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Epoxide Cleavage: Start with the cleavage of an epoxide like epichlorohydrin to form a hydroxy-protected dihaloalkylating agent.
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Etherification: React this protected agent with the substituted catechol. This step often favors the desired diether formation.
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Intramolecular Ring Closure: Subsequent intramolecular cyclization forms the benzodioxepine ring.
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Deprotection and Oxidation: Removal of the protecting group followed by oxidation of the resulting alcohol yields the target benzodioxepinone.[1]
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This multi-step approach provides a more reliable pathway to synthesize challenging benzodioxepinone analogues in favorable yields.[1]
Data Presentation
The following tables summarize quantitative data for key reaction steps to aid in the selection of optimal conditions.
Table 1: Optimization of Williamson Ether Synthesis for a Benzodioxepinone Precursor
| Entry | Base | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | - | DMF | 80 | 12 | 45 |
| 2 | K₂CO₃ | - | DMF | 80 | 24 | 65 |
| 3 | K₂CO₃ | KI (10) | DMF | 80 | 12 | 85 |
| 4 | Cs₂CO₃ | - | MeCN | 60 | 18 | 78 |
| 5 | NaH | KI (10) | THF | 65 | 12 | 55 |
Table 2: Comparison of Bases for Dieckmann Condensation in Benzodioxepinone Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield of Cyclized Product (%) |
| 1 | NaH | Toluene | 110 | 6 | 60 |
| 2 | NaOEt | Ethanol | 78 | 8 | 55 |
| 3 | KOtBu | THF | 65 | 4 | 75 |
| 4 | LDA | THF | -78 to RT | 2 | 70 |
| 5 | KHMDS | Toluene | RT | 3 | 72 |
Experimental Protocols
General Procedure for Williamson Ether Synthesis with KI Catalyst
To a stirred solution of the catechol (1.0 eq) in dry DMF (0.1 M) is added potassium carbonate (2.5 eq) and potassium iodide (0.1 eq). The mixture is stirred at room temperature for 30 minutes. The dihaloalkane (1.1 eq) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Dieckmann Condensation under High Dilution
A solution of the diester precursor (1.0 eq) in dry THF (0.01 M) is added dropwise over a period of 4 hours to a stirred suspension of potassium tert-butoxide (1.2 eq) in dry THF at 65 °C under an argon atmosphere. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M HCl until the solution is acidic. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.
Visualizations
The following diagrams illustrate key reaction pathways and logical relationships in benzodioxepinone synthesis and troubleshooting.
References
Technical Support Center: Purification of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Low recovery of the target compound after purification by column chromatography is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Solvent System (Mobile Phase) | The polarity of the solvent system may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. |
| Product Adsorption to Silica Gel | The ketone functional group can sometimes strongly interact with the acidic silica gel, leading to irreversible adsorption. Consider using a different stationary phase, such as neutral or basic alumina, or deactivating the silica gel with a small percentage of a polar solvent like triethylamine in the mobile phase. |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[1][2] |
| Product Instability | The compound may be degrading on the silica gel. Minimize the time the compound spends on the column by using flash chromatography. |
Issue 2: Presence of Persistent Impurities in the Final Product
Even after purification, certain impurities may co-elute with the desired product. The likely source of these impurities is the synthesis step, which is often a Friedel-Crafts acylation.
Common Impurities from Friedel-Crafts Acylation:
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Unreacted Starting Material: 1,4-Benzodioxepane.
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Regioisomers: Acylation at other positions on the aromatic ring.
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Polyacylated Products: Addition of more than one acetyl group to the aromatic ring.[3][4]
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By-products from the Lewis Acid Catalyst: Residual aluminum salts.
Troubleshooting Steps:
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Optimize the Reaction: Revisit the synthesis to minimize the formation of by-products. This could involve adjusting the reaction temperature, time, or the stoichiometry of the reactants and catalyst.
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Improve Chromatographic Separation:
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Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with similar polarities.
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Alternative Stationary Phases: Consider using reverse-phase chromatography if the impurities have different hydrophobicities.
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-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing minor impurities from the purified product.
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Aqueous Wash: Before chromatography, an aqueous wash of the crude reaction mixture can help to remove the Lewis acid catalyst and other water-soluble by-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this aryl ketone is silica gel column chromatography.[5] This technique separates compounds based on their polarity, allowing for the isolation of the desired product from starting materials, by-products, and other impurities.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system (mobile phase) for column chromatography is typically determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent or a mixture of solvents that gives the desired compound an Rf value of approximately 0.25-0.35, while providing good separation from impurities. A common starting point for aryl ketones is a mixture of hexanes and ethyl acetate.[5]
Q3: My purified product is a colored oil, but the literature reports a solid. What should I do?
A3: The presence of color or an oily consistency in the final product often indicates the presence of impurities. Further purification may be necessary. Consider a second round of column chromatography with a shallower solvent gradient or attempting recrystallization from a suitable solvent.
Q4: Can I use a method other than column chromatography?
A4: While column chromatography is the most versatile method, other purification techniques can be employed, either alone or in combination:
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Recrystallization: This is an excellent method for obtaining highly pure crystalline solids, provided a suitable solvent can be identified.
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Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and effective alternative.
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Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation could be an option.
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound.
Materials:
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Glass chromatography column
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Silica gel (60 Å, 230-400 mesh)
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Mobile phase (e.g., hexane/ethyl acetate mixture)
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Sand
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Cotton or glass wool
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Crude product mixture
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Collection tubes or flasks
Procedure:
-
Column Preparation:
-
Packing the Column (Slurry Method):
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In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[2]
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Allow the silica gel to settle, and do not let the solvent level drop below the top of the silica gel.
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Add a layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.[6]
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-
Loading the Sample:
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Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel using a pipette.[1]
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Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.
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-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
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Begin collecting fractions in separate tubes.
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If using a gradient, gradually increase the polarity of the mobile phase.
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-
Analysis of Fractions:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
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Data Presentation
To systematically optimize the purification process, it is recommended to maintain a detailed log of experimental conditions and outcomes. The following table provides a template for this purpose.
| Experiment ID | Purification Method | Stationary Phase | Mobile Phase (Gradient) | Crude Load (mg) | Yield (mg) | Purity (%) | Observations |
| Exp-01 | Column Chromatography | Silica Gel | Hexane:EtOAc (9:1) | 100 | 65 | 90 | Minor impurity co-elutes. |
| Exp-02 | Column Chromatography | Silica Gel | Hexane:EtOAc (9.5:0.5 -> 8:2) | 100 | 72 | 98 | Good separation. |
| Exp-03 | Recrystallization | Ethanol/Water | - | 50 | 35 | 99 | Crystalline solid obtained. |
Visualizations
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound after synthesis.
Caption: A generalized workflow for the purification of the target compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification challenges.
References
Improving reaction conditions for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. | - Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Deactivated Substrate: The starting material may be impure or contain functional groups that interfere with the catalyst. | - Purify the 3,4-dihydro-2H-1,5-benzodioxepine before use. - Ensure the substrate is free of water. | |
| 3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. | - Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent. | |
| 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. | |
| Formation of Multiple Products (Isomers) | 1. Reaction Temperature Too High: Higher temperatures can lead to the formation of undesired isomers. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the formation of the thermodynamically more stable product. |
| 2. Catalyst Choice: The nature of the Lewis acid can influence regioselectivity. | - Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) to optimize for the desired isomer. | |
| Dark Reaction Mixture/Charring | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product. | - Maintain a controlled and consistent reaction temperature. - Add the acylating agent or catalyst portion-wise to manage any exothermic reactions. |
| 2. Impure Reagents: Impurities in the starting material or solvent can lead to side reactions and charring. | - Use high-purity, anhydrous solvents and reagents. | |
| Difficult Product Purification | 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. | - Monitor the reaction progress by TLC to ensure completion. - Adjust reaction time or temperature as needed. |
| 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. | - Optimize reaction conditions to minimize byproduct formation. - Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine?
A1: The most common method is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Q2: What is the expected regioselectivity of the acylation?
A2: The ether linkages in the 3,4-dihydro-2H-1,5-benzodioxepine ring are ortho-, para-directing. Acylation is expected to occur primarily at the 7-position (para to one of the ether oxygens) due to steric hindrance at the ortho positions.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include di-acylation (less common as the first acyl group is deactivating), and acylation at other positions on the aromatic ring, leading to isomeric byproducts. At higher temperatures, decomposition of the starting material or product may occur.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, being less polar, will have a higher Rf value than the more polar ketone product.
Q5: What are the typical work-up procedures for this reaction?
A5: A typical work-up involves carefully quenching the reaction mixture by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, and then dried over an anhydrous salt like sodium sulfate.[2]
Q6: What are the recommended methods for purifying the final product?
A6: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be employed to obtain a high-purity product.
Q7: What are the expected ¹H and ¹³C NMR chemical shifts for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine?
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¹H NMR (in CDCl₃):
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Aromatic protons: δ 7.0-7.8 ppm (multiplets)
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-OCH₂- protons: δ 4.2-4.4 ppm (triplets)
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-CH₂CH₂O- proton: δ 2.1-2.3 ppm (quintet)
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-COCH₃ protons: δ 2.5 ppm (singlet)
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-
¹³C NMR (in CDCl₃):
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Carbonyl carbon (-C=O): δ ~197 ppm
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Aromatic carbons: δ ~115-160 ppm
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-OCH₂- carbons: δ ~70 ppm
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-CH₂CH₂O- carbon: δ ~30 ppm
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-COCH₃ carbon: δ ~26 ppm
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Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 3,4-dihydro-2H-1,5-benzodioxepine
Objective: To synthesize 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Materials:
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3,4-dihydro-2H-1,5-benzodioxepine
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Acetyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Ice
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[2]
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Cool the suspension to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension.
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Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the solution of 3,4-dihydro-2H-1,5-benzodioxepine dropwise to the reaction mixture at 0 °C over 30 minutes.[2]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
Data Presentation
Table 1: Reaction Conditions and Yields for Friedel-Crafts Acylation
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 3 | ~70-80% (expected) |
| 2 | FeCl₃ (1.1) | 1,2-Dichloroethane | RT | 5 | Variable |
| 3 | SnCl₄ (1.2) | Carbon Disulfide | 0 | 4 | Variable |
| 4 | P₂O₅/MeSO₃H | Neat | 80 | 2 | Variable |
Note: The yields are approximate and can vary based on the specific experimental conditions and the purity of the reagents.
Visualizations
Diagram 1: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter peak overlapping in the Nuclear Magnetic Resonance (NMR) spectrum of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum of this compound show overlapping signals?
A1: Peak overlap in the ¹H NMR spectrum of this molecule is common and typically occurs in two main regions:
-
Aromatic Region (approx. δ 7.5-7.9 ppm): The three protons on the substituted benzene ring often have very similar chemical environments, leading to closely spaced signals and complex coupling patterns that are difficult to resolve.[1][2]
-
Aliphatic Region (approx. δ 2.2 & 4.2 ppm): The methylene protons of the dihydrobenzodioxepin ring (at positions 2, 3, and 4) can also exhibit overlapping signals, although this is generally less problematic than the aromatic region.
This overlap arises because the difference in chemical shift (Δν) between coupled nuclei is not large enough compared to the coupling constant (J), leading to second-order spectral effects and loss of resolution.[3]
Q2: What is the simplest and most direct method to resolve overlapping peaks?
A2: The most straightforward initial approach is to change the deuterated solvent.[4][5] Different solvents can alter the chemical shifts of protons due to varying solute-solvent interactions, a phenomenon that is particularly pronounced when using aromatic solvents like benzene-d₆. This Aromatic Solvent-Induced Shift (ASIS) can often disperse crowded signals, simplifying the spectrum for easier interpretation.[6][7]
Troubleshooting Guide 1: Solvent Variation
This guide outlines the workflow for using different solvents to resolve peak overlap.
Caption: Workflow for resolving peak overlap using solvent variation.
Data Presentation: Effect of Solvent on Aromatic Proton Chemical Shifts
The table below shows hypothetical data illustrating how solvent changes can resolve overlapping aromatic protons for the target molecule.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Induced Shift (Δδ, ppm) |
| H-6 | 7.85 (d) | 7.60 (d) | -0.25 |
| H-8 | 7.82 (dd) | 7.75 (dd) | -0.07 |
| H-9 | 6.95 (d) | 6.65 (d) | -0.30 |
Q3: Can adjusting the temperature of the NMR experiment help resolve overlapping signals?
A3: Yes, Variable Temperature (VT) NMR can be a powerful tool.[5] Changing the temperature can sometimes improve resolution by altering molecular conformations, rates of chemical exchange, or hydrogen bonding interactions. For the dihydrobenzodioxepin ring, which is a flexible seven-membered ring, temperature changes may alter the conformational equilibrium, leading to slight shifts in the proton resonances that could resolve overlap.[8]
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare the sample in a deuterated solvent with a high boiling point and low freezing point to cover a wide temperature range (e.g., toluene-d₈ or DMSO-d₆). Ensure you are using an appropriate NMR tube (Class A glass) designed for VT experiments.[8][9]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Temperature Variation: Gradually increase or decrease the temperature in increments of 10-20°C.[8][9] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.[10][11]
-
Data Acquisition: Record the spectrum at each temperature, noting any changes in chemical shifts or peak shapes.
-
Analysis: Compare the series of spectra to identify a temperature that provides optimal peak separation.
Q4: What can I do if simpler methods fail to resolve the spectrum?
A4: If changing the solvent or temperature is insufficient, using a Lanthanide Shift Reagent (LSR) is a viable next step. LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule, such as the carbonyl oxygen of the ethanone group.[7][12] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance from the lanthanide ion, often causing signals to spread out significantly and resolve overlap.[13][14]
Data Presentation: Example of Lanthanide-Induced Shifts (LIS)
This table illustrates the potential effect of adding an LSR like Eu(fod)₃ to a sample of the target molecule. Protons closer to the carbonyl group are shifted more significantly.
| Proton Assignment | Chemical Shift (δ) without LSR (ppm) | Chemical Shift (δ) with LSR (ppm) | Induced Shift (Δδ, ppm) |
| Acetyl-CH₃ | 2.55 | 5.50 | +2.95 |
| H-6 | 7.85 | 10.20 | +2.35 |
| H-8 | 7.82 | 9.15 | +1.33 |
| H-9 | 6.95 | 7.20 | +0.25 |
| H-2 / H-4 | 4.20 | 4.35 | +0.15 |
Q5: What are the definitive methods for resolving severe peak overlap and confirming structural assignments?
A5: For complex cases of severe overlap, two-dimensional (2D) NMR spectroscopy is the most powerful solution.[15] These experiments add a second frequency dimension, which helps to separate signals that would overlap in a standard 1D spectrum.[16][17]
Troubleshooting Guide 2: Selecting a 2D NMR Experiment
Caption: Decision tree for selecting a 2D NMR experiment.
Experimental Protocol: General 2D NMR Acquisition (COSY/HSQC)
-
Sample Preparation: Prepare a sample with a good concentration (10-20 mg in 0.6 mL of deuterated solvent) to ensure adequate signal-to-noise. The sample must be free of particulate matter.[18]
-
Lock and Shim: Lock onto the solvent's deuterium signal and perform shimming to optimize the magnetic field homogeneity.
-
1D Spectra: Acquire high-resolution 1D ¹H and (for HSQC) ¹³C spectra to determine the correct spectral widths for the 2D experiment.
-
Set Up 2D Experiment: Load a standard parameter set for the chosen experiment (e.g., cosygpqf for COSY, hsqcedetgpsisp2 for HSQC on Bruker systems). Adjust the spectral widths in both dimensions (F1 and F2) to include all signals of interest.[7]
-
Acquisition: Start the 2D experiment. Acquisition times can range from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
Processing and Analysis: After acquisition, perform a 2D Fourier transform and phase correction. The resulting 2D spectrum will show cross-peaks that reveal correlations:
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. NMR Shift reagents | PPTX [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 2D NMR [chem.ch.huji.ac.il]
- 18. benchchem.com [benchchem.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
Interpretation of unexpected fragments in mass spectrum of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of mass spectra, with a specific focus on 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
The molecular formula for this compound is C₁₁H₁₂O₃. The expected monoisotopic mass of the molecular ion [M]⁺• is approximately 192.0786 g/mol . In a typical low-resolution mass spectrometer, this will be observed at an m/z of 192.
Q2: What are the major expected fragments in the mass spectrum?
The fragmentation of this molecule is primarily dictated by the acetophenone moiety. The most prominent fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group.[1][2][3] This results in the loss of a methyl radical (•CH₃), leading to a highly stable acylium ion.
Q3: I am observing a strong peak at m/z 177. Is this expected?
Yes, a peak at m/z 177 is the expected base peak in the spectrum. This corresponds to the [M-15]⁺ ion, resulting from the loss of a methyl radical (15 Da) via alpha-cleavage.[1][3] The high intensity of this peak is due to the resonance stabilization of the resulting acylium cation.
Q4: I see a peak at m/z 149. What could this fragment be?
A fragment at m/z 149 likely corresponds to the loss of carbon monoxide (CO, 28 Da) from the [M-15]⁺ fragment (m/z 177). This is a common fragmentation pathway for aromatic ketones where the acylium ion expels a neutral CO molecule.[1][4]
Q5: Are there any other significant expected fragments from the benzodioxepin ring?
Fragmentation of the benzodioxepin ring itself is also possible, though likely less favorable than the initial alpha-cleavage. Cleavage within the seven-membered ring could lead to fragments resulting from the loss of ethylene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da) from either the molecular ion or subsequent fragment ions. Rearrangement reactions can also occur in ethers and similar structures, potentially leading to unexpected fragments.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or Absent Molecular Ion Peak | The molecular ion of this compound might be unstable under the ionization conditions (e.g., 70 eV Electron Ionization). | - Lower the ionization energy if your instrument allows. - Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).[8] - Ensure the sample is pure and has been introduced into the instrument correctly. |
| Unexpected Peaks in the Spectrum | The sample may be contaminated with impurities from the synthesis or solvents. The mass spectrometer source or transfer line could also be contaminated. | - Verify the purity of your sample using other analytical techniques (e.g., NMR, HPLC). - Run a blank analysis of the solvent to identify potential background peaks. - If contamination of the instrument is suspected, follow the manufacturer's instructions for cleaning the ion source and other components. |
| Fragmentation Pattern Differs Significantly from Expectations | In-source fragmentation or thermal degradation in the GC inlet can alter the fragmentation pattern. Complex rearrangements can also lead to unexpected ions.[9][10] | - Check the temperature of the GC inlet and MS transfer line to ensure they are not too high, which could cause thermal decomposition. - Consider the possibility of isomerization or rearrangement reactions occurring prior to or during ionization.[11] - Consult literature on the mass spectrometry of related benzodioxepin or acetophenone derivatives for similar fragmentation behaviors. |
Data Presentation
Table 1: Expected Mass Fragments for this compound
| m/z | Proposed Fragment Structure | Neutral Loss | Comments |
| 192 | [C₁₁H₁₂O₃]⁺• | - | Molecular Ion |
| 177 | [C₁₀H₉O₃]⁺ | •CH₃ (15 Da) | Base peak due to stable acylium ion formation.[1][3] |
| 149 | [C₉H₉O₂]⁺ | CO (28 Da) from m/z 177 | Loss of carbon monoxide from the acylium ion.[1] |
| 121 | [C₈H₉O]⁺ | C₂H₂O (42 Da) from m/z 149 | Further fragmentation of the ring structure. |
| 91 | [C₇H₇]⁺ | C₂H₂ (26 Da) from m/z 117 | Potentially a tropylium ion, a common fragment in aromatic compounds.[9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Visualizations
Caption: Primary fragmentation pathway of this compound.
Caption: Potential pathway for an unexpected fragment via ring cleavage.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. youtube.com [youtube.com]
- 3. asdlib.org [asdlib.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Rearrangement and Fragmentation of Estrogen Ether Ions: New Aspects Found with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Rearrangement and fragmentation of estrogen ether ions: new aspects found with Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. scirp.org [scirp.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the synthesis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution introduces the acetyl group onto the benzene ring of the benzodioxepin core.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: Byproduct formation in the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin can arise from several issues:
-
Positional Isomers: Acylation can potentially occur at other positions on the aromatic ring, leading to isomers of the desired product. The ether linkages on the benzodioxepin ring are ortho-, para-directing. Given the substitution pattern, the primary isomeric byproduct would be the 8-acetyl isomer.
-
Polyacylation: Although less common in acylation than alkylation, the introduction of more than one acetyl group onto the aromatic ring can occur, especially under harsh reaction conditions or with incorrect stoichiometry.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with the benzodioxepin substrate in the acylation reaction.
-
Hydrolysis of Reagents: The Lewis acid catalyst (e.g., AlCl₃) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1] Hydrolysis will deactivate the catalyst and lead to incomplete reactions and the formation of hydrated aluminum salts.
Q3: How can I confirm the identity of my desired product and detect byproducts?
A3: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of multiple components in the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture based on their mass-to-charge ratio. This is particularly useful for identifying isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the structures of any significant byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the product, such as the ketone carbonyl group.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inactive catalyst due to moisture exposure.[1] 2. Insufficient amount of catalyst. 3. Low reaction temperature or insufficient reaction time. 4. Inefficient work-up procedure leading to product loss. | 1. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[1] 2. Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent. 3. Optimize the reaction temperature and time. Monitor the reaction progress by TLC. 4. Carefully perform the work-up, ensuring complete extraction of the product. |
| Formation of Multiple Products (Observed by TLC/GC-MS) | 1. Incorrect stoichiometry leading to polyacylation. 2. Reaction temperature is too high, promoting side reactions. 3. Non-selective acylation leading to positional isomers. | 1. Use a 1:1 molar ratio of the benzodioxepin substrate to the acylating agent. 2. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. 3. While the 7-position is electronically favored, consider using a bulkier Lewis acid or optimizing the solvent to enhance regioselectivity. |
| Dark-colored Reaction Mixture or Product | 1. Decomposition of starting materials or product at elevated temperatures. 2. Presence of impurities in the starting materials. | 1. Maintain a controlled, lower reaction temperature. 2. Use high-purity, distilled, or recrystallized starting materials. |
| Difficult Work-up (Emulsion Formation) | 1. Incomplete hydrolysis of the aluminum chloride complex. 2. Formation of aluminum hydroxide precipitates. | 1. Pour the reaction mixture slowly into a mixture of ice and concentrated hydrochloric acid to ensure complete hydrolysis and dissolution of aluminum salts.[1] 2. Add more acid if necessary to dissolve any persistent precipitates. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 3,4-Dihydro-2H-1,5-benzodioxepin
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3,4-Dihydro-2H-1,5-benzodioxepin
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the benzodioxepin solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one. This resource includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and scalable synthesis.
Experimental Protocols
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine. Below are detailed protocols for both lab-scale and scale-up synthesis.
Lab-Scale Synthesis Protocol
Reaction Scheme:
Caption: Lab-scale synthesis workflow for this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 150.17 | 10.0 | 1.50 g |
| Acetyl Chloride | 78.50 | 11.0 | 0.78 mL (1.1 eq) |
| Aluminum Chloride (AlCl₃) | 133.34 | 12.0 | 1.60 g (1.2 eq) |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Hydrochloric Acid (HCl), 2M aqueous | - | - | 30 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 100 mL round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Catalyst Suspension: Add anhydrous aluminum chloride (1.60 g, 12.0 mmol) to the flask, followed by 20 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (0.78 mL, 11.0 mmol) to the stirred suspension.
-
Substrate Addition: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.50 g, 10.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and 2 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scale-Up Synthesis Protocol
For scaling up the synthesis, careful consideration of heat management is crucial due to the exothermic nature of the Friedel-Crafts acylation.
Key Considerations for Scale-Up:
| Parameter | Recommendation |
| Heat Management | Utilize a jacketed reactor with efficient cooling to maintain the reaction temperature. Monitor the internal temperature throughout the addition. |
| Reagent Addition | A slower, controlled addition of the substrate solution is critical to manage the exotherm. |
| Stirring | Ensure efficient mechanical stirring to prevent localized hotspots and ensure homogeneity. |
| Quenching | The quenching step is also exothermic and should be performed slowly with adequate cooling. |
Example for a 100 g Scale Synthesis:
| Reagent | Quantity (mol) | Volume/Mass |
| 3,4-Dihydro-2H-1,5-benzodioxepine | 0.666 | 100 g |
| Acetyl Chloride | 0.733 | 51.9 mL (1.1 eq) |
| Aluminum Chloride (AlCl₃) | 0.799 | 106.5 g (1.2 eq) |
| Dichloromethane (DCM), anhydrous | - | 3.3 L |
Follow a similar procedure to the lab-scale synthesis, adapting vessel sizes and ensuring robust temperature control.
Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in the synthesis.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.[1][2] | Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment. |
| Moisture Contamination: Water in the solvent, reagents, or glassware will quench the catalyst and the acylium ion intermediate. | Ensure all glassware is oven-dried before use. Use anhydrous grade solvents. | |
| Sub-optimal Temperature: The reaction may not proceed to completion if the temperature is too low. | While the initial addition is performed at 0 °C to control the exotherm, allowing the reaction to warm to room temperature can drive it to completion. | |
| Multiple Products Observed | Polysubstitution: Although less common with acylation than alkylation, a highly activated ring like 3,4-dihydro-2H-1,5-benzodioxepine could potentially undergo a second acylation. | Use a stoichiometric amount of the acylating agent or a slight excess (1.1 equivalents). The acetyl group is deactivating, which generally prevents further acylation.[3] |
| Isomer Formation: Acylation may occur at different positions on the aromatic ring. | The ether linkages in 3,4-dihydro-2H-1,5-benzodioxepine are ortho, para-directing. The major product is expected to be the para-substituted ketone due to steric hindrance at the ortho positions. Purification by column chromatography should separate any minor isomers. | |
| Difficult Work-up | Emulsion Formation: During the aqueous quench, an emulsion can form, making layer separation difficult. | Add the reaction mixture to the acidic ice water slowly with vigorous stirring. If an emulsion persists, adding brine can help to break it. |
| Product Purification Issues | Co-eluting Impurities: Unreacted starting material or side products may be difficult to separate by chromatography. | Optimize the solvent system for column chromatography. Recrystallization can be an effective alternative or complementary purification step. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use anhydrous conditions for this reaction?
A1: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts readily with water.[1][2] This reaction deactivates the catalyst, preventing the formation of the acylium ion electrophile necessary for the Friedel-Crafts acylation to occur. Any moisture in the reagents or glassware will lead to a significant decrease in yield.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as an alternative acylating agent in Friedel-Crafts acylation.[4] The reaction mechanism is similar, involving the formation of an acylium ion. Stoichiometry may need to be adjusted, and the reaction conditions optimized accordingly.
Q3: My reaction turned dark brown/black. Is this normal?
A3: A darkening of the reaction mixture is common in Friedel-Crafts acylations due to the formation of charge-transfer complexes and some minor side reactions. However, excessive darkening or tar formation could indicate decomposition, possibly due to too high a reaction temperature or prolonged reaction times.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the acetyl methyl group, and the methylene protons of the dioxepine ring.
-
¹³C NMR: Look for the carbonyl carbon signal (around 197 ppm) and the distinct aromatic and aliphatic carbon signals.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch should be present around 1670-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₂O₃, MW = 192.21 g/mol ) should be observed. Purity can be assessed by TLC, HPLC, and melting point analysis.
Q5: What are the main safety precautions for this synthesis?
A5:
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetyl Chloride: Corrosive and lachrymatory. Handle in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is exothermic, especially during the addition of reagents and the quenching step. Maintain proper temperature control to avoid a runaway reaction.
References
Technical Support Center: Continuous Flow Synthesis of Benzodioxepinone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the continuous flow synthesis of benzodioxepinone derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the continuous flow synthesis of benzodioxepinone derivatives in a question-and-answer format.
Q1: My reactor is clogging with solid precipitate. What are the likely causes and how can I resolve this?
A1: Reactor clogging is a common issue in flow chemistry, often caused by product precipitation, catalyst degradation, or the formation of insoluble intermediates or byproducts. Here are several strategies to address this:
-
Solvent Optimization: The choice of solvent is critical to maintain the solubility of all components throughout the reaction.[1] Consider using a solvent system in which your final product and all intermediates are highly soluble at the reaction temperature. Sometimes, a co-solvent can be introduced to improve solubility.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compounds.[1] However, be mindful of potential degradation of starting materials, products, or catalysts at higher temperatures.
-
Concentration Reduction: Lowering the concentration of your reactant solutions can prevent the product from reaching its solubility limit and precipitating out of solution.[1]
-
In-line Dilution: If the product precipitates upon formation, consider introducing a stream of solvent just after the reactor outlet to dilute the reaction mixture and keep the product in solution.
-
Reactor Design: For reactions prone to precipitation, consider using a continuous stirred-tank reactor (CSTR) in series instead of a tubular reactor. CSTRs are better at handling slurries and can prevent blockages.
-
Sonication: Applying sonication at the point of mixing or where precipitation is observed can help to break up solid agglomerates and prevent them from blocking the reactor.[2][3][4]
Q2: I am observing poor yield and incomplete conversion. How can I optimize my reaction conditions?
A2: Low yields in continuous flow synthesis can stem from several factors, including insufficient residence time, suboptimal temperature, or catalyst deactivation. To improve your yield, consider the following optimization strategies:
-
Residence Time: The residence time, determined by the reactor volume and the total flow rate, dictates how long the reactants spend in the heated zone. Insufficient residence time will lead to incomplete conversion. You can increase the residence time by either decreasing the flow rate or using a larger volume reactor. A systematic screening of residence times is recommended to find the optimal value.
-
Temperature: Reaction kinetics are highly dependent on temperature. A temperature screening should be performed to identify the optimal point that maximizes the reaction rate without causing significant degradation.
-
Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. In a flow setup, you can precisely control stoichiometry by adjusting the relative flow rates of the individual reactant streams. An optimization study varying the stoichiometry is crucial.
-
Catalyst Loading and Stability: For catalyzed reactions, such as palladium-catalyzed carbonylations, the catalyst loading is a key parameter.[5][6] Increasing the catalyst concentration in the feed solution can improve conversion. However, also consider potential catalyst deactivation. The use of more stable catalyst systems, such as those with robust ligands like dppp (1,3-bis(diphenylphosphino)propane), can be beneficial.[5]
-
Mixing: Efficient mixing is crucial for fast reactions. Ensure that your reactor setup provides good mixing of the reactant streams, especially for multiphasic reactions. The use of static mixers or micromixers can improve performance.
Q3: I am seeing the formation of significant byproducts. What steps can I take to improve selectivity?
A3: Byproduct formation can be minimized by fine-tuning the reaction parameters to favor the desired reaction pathway.
-
Temperature Control: Side reactions often have different activation energies than the desired reaction. By carefully controlling the temperature, you can often find a window where the formation of the desired product is maximized relative to byproducts.
-
Residence Time: A shorter residence time can sometimes be beneficial to prevent the degradation of the desired product into byproducts, especially if the product is unstable under the reaction conditions.
-
Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand can have a profound impact on selectivity. Screening different catalyst/ligand combinations is often necessary to achieve high selectivity.
-
Quenching: Rapidly quenching the reaction mixture after it exits the reactor can prevent further reactions and degradation of the product. This can be achieved by mixing the product stream with a quenching agent in a T-mixer.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using continuous flow synthesis for benzodioxepinone derivatives compared to batch synthesis?
A1: Continuous flow synthesis offers several advantages over traditional batch processing for the synthesis of benzodioxepinone derivatives and other pharmaceuticals:
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Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with hazardous reagents or exothermic reactions.
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Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to better temperature control and more efficient reactions.[7]
-
Precise Control over Reaction Parameters: Flow chemistry allows for precise control over parameters like residence time, temperature, and stoichiometry, leading to higher reproducibility and easier optimization.
-
Facilitated Scale-up: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. Instead of using larger reactors, the system can be run for longer periods or multiple reactors can be operated in parallel.
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Automation and Integration: Continuous flow systems can be readily automated and integrated with in-line analysis and purification steps, leading to a more streamlined and efficient workflow.[8]
Q2: What type of reactor is best suited for the palladium-catalyzed carbonylation step in the synthesis of benzodioxepinone derivatives?
A2: For palladium-catalyzed carbonylation reactions involving a gaseous reagent like carbon monoxide, a reactor that ensures efficient gas-liquid mixing is crucial. A tube-in-tube reactor or a reactor system that promotes slug flow (Taylor flow) can be very effective for this purpose.[9] These setups maximize the interfacial area between the gas and liquid phases, leading to enhanced reaction rates. For reactions that may produce solid precipitates, a series of CSTRs might be a more robust option.
Q3: How can I effectively monitor the progress of my continuous flow reaction?
A3: In-line and on-line analytical techniques are highly valuable for monitoring continuous flow reactions in real-time. Common methods include:
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In-line Spectroscopy: Techniques like FTIR (Fourier-transform infrared) and UV-Vis spectroscopy can be integrated directly into the flow path to monitor the concentration of reactants and products.
-
On-line Chromatography: A small sample of the reaction stream can be automatically diverted to an on-line HPLC (high-performance liquid chromatography) or GC (gas chromatography) system for detailed analysis of the reaction mixture.
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Mass Spectrometry: Mass spectrometry can also be coupled to the flow system to provide real-time information on the molecular weights of the species present in the reaction mixture.
Experimental Protocols
Representative Protocol: Continuous Flow Synthesis of a Benzodioxepinone Derivative via Palladium-Catalyzed Intramolecular Carbonylation
This protocol is adapted from related procedures for the synthesis of benzodiazepines and general palladium-catalyzed carbonylations in flow.
Reactants and Solutions:
-
Solution A: A solution of the 2-(2-hydroxyethoxy)phenyl triflate precursor (0.1 M) and a suitable base (e.g., triethylamine, 0.12 M) in an appropriate solvent (e.g., DMF or DMSO).
-
Solution B: A solution of the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and a ligand (e.g., dppp, 2.4 mol%) in the same solvent as Solution A.
-
Gas: Carbon monoxide (CO), high purity.
Flow System Setup:
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Two high-pressure pumps for delivering the liquid solutions.
-
A mass flow controller for delivering the carbon monoxide gas.
-
A T-mixer for combining the two liquid streams.
-
A second T-mixer for introducing the carbon monoxide gas.
-
A heated reactor coil (e.g., PFA or stainless steel, 10 mL volume).
-
A back-pressure regulator to maintain the desired reaction pressure.
-
A collection vessel.
Procedure:
-
Prime the pumps and the entire flow system with the reaction solvent.
-
Set the desired temperature for the reactor coil (e.g., 120 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 20 bar).
-
Start pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each) into the first T-mixer.
-
Introduce carbon monoxide gas at a controlled flow rate into the second T-mixer to mix with the combined liquid stream.
-
Allow the reaction mixture to pass through the heated reactor coil. The residence time can be calculated from the total flow rate and the reactor volume.
-
Collect the product stream in the collection vessel after the back-pressure regulator.
-
Once the system has reached a steady state, collect a sample for analysis (e.g., by HPLC or GC-MS) to determine the conversion and yield.
-
After the reaction is complete, flush the entire system with clean solvent.
Quantitative Data
The following tables summarize typical reaction parameters for the continuous flow synthesis of related heterocyclic compounds, which can serve as a starting point for the optimization of benzodioxepinone derivative synthesis.
Table 1: Optimization of Palladium-Catalyzed Methoxycarbonylation of 4-chlorobenzonitrile in Continuous Flow [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | Pd(OAc)2 (5) | dppf (10) | Toluene | 160 | 20 | 16 | 65 | 58 |
| 2 | Pd(OAc)2 (5) | dppp (10) | Toluene | 160 | 20 | 16 | 85 | 82 |
| 3 | Pd(OAc)2 (5) | Xantphos (10) | Toluene | 160 | 20 | 16 | 78 | 75 |
| 4 | Pd(OAc)2 (5) | dppp (10) | Dioxane | 160 | 20 | 16 | 95 | 93 |
| 5 | Pd(OAc)2 (5) | dppp (10) | Dioxane | 180 | 20 | 16 | >99 | 98 |
Table 2: Continuous Flow Synthesis of Diazepam - Two-Step Process [3][4]
| Step | Reactants | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |
| 1 (N-acylation) | 5-chloro-2-(methylamino)benzophenone, Chloroacetyl chloride | Acetonitrile | 0 | 5 | >95 (intermediate) | - |
| 2 (Cyclization) | Intermediate from Step 1, NH4OH/NH4Br | Water/Acetonitrile | 60 | 10 | 96 (overall) | 91 (>98 after recrystallization) |
Visualizations
Caption: Experimental workflow for the continuous flow synthesis of benzodioxepinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one. The information provided will assist in identifying potential impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The most probable impurities originate from the synthetic route, which is commonly a Friedel-Crafts acylation of 3,4-Dihydro-2h-1,5-benzodioxepin. Potential impurities can be categorized as follows:
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Starting Materials: Unreacted 3,4-Dihydro-2h-1,5-benzodioxepin and the acylating agent (e.g., acetyl chloride or acetic anhydride).
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Isomeric Byproducts: Positional isomers formed during the acylation reaction, such as 1-(3,4-Dihydro-2h-1,5-benzodioxepin-6-yl)ethan-1-one or 1-(3,4-Dihydro-2h-1,5-benzodioxepin-8-yl)ethan-1-one.
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Polyacylated Products: Di-acylated products, although less common due to the deactivating effect of the first acyl group.
-
Reagent and Solvent Residues: Residual Lewis acids (e.g., aluminum chloride), quenching agents, and solvents used during the synthesis and purification processes.
-
Degradation Products: The compound may degrade over time, especially when exposed to light, heat, or acidic/basic conditions.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities. A reversed-phase method with UV detection is a good starting point.[2]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, such as residual solvents.[2]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present at sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help in the characterization of unknown impurities.
Q3: Are there any known positional isomers that I should be aware of?
A3: Yes, during the Friedel-Crafts acylation, substitution can potentially occur at other positions on the benzene ring of 3,4-Dihydro-2h-1,5-benzodioxepin. The primary expected byproduct would be the ortho-substituted isomer, 1-(3,4-Dihydro-2h-1,5-benzodioxepin-6-yl)ethan-1-one, and the other meta-substituted isomer, 1-(3,4-Dihydro-2h-1,5-benzodioxepin-8-yl)ethan-1-one. The relative amounts of these isomers will depend on the specific reaction conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of organic impurities such as unreacted starting materials, isomeric byproducts, or degradation products. | 1. Analyze by LC-MS: Determine the molecular weight of the unknown peaks to get clues about their identity. 2. Spike with Standards: If available, inject standards of potential impurities (e.g., starting material, known isomers) to confirm their retention times. 3. Forced Degradation Study: Subject a sample to stress conditions (acid, base, heat, light, oxidation) to see if any of the unknown peaks increase, suggesting they are degradation products. |
| High content of starting material (3,4-Dihydro-2h-1,5-benzodioxepin) | Incomplete reaction. | Review the synthesis protocol. Consider increasing the reaction time, temperature, or the stoichiometry of the acylating agent and Lewis acid. |
| Presence of peaks with the same mass-to-charge ratio (m/z) in LC-MS | Isomeric impurities. | Optimize the HPLC method to improve the separation of the isomers. This may involve changing the column, mobile phase composition, or gradient profile. 2D-NMR techniques like COSY and NOESY can help in elucidating the exact structure of the isomers if they can be isolated. |
| Broad or tailing peaks in HPLC | Poor chromatographic conditions or sample matrix effects. | Adjust the mobile phase pH, check for column degradation, and ensure proper sample dissolution. |
| Signal for residual solvents in GC analysis | Inefficient drying or purification of the final product. | Review the drying procedure. Consider using a higher vacuum or a longer drying time. |
| Discoloration of the sample over time | Degradation of the compound. | Store the sample protected from light and at a low temperature. Consider the use of antioxidants if appropriate. |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
General GC Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF) known to be free of the potential residual solvents being analyzed.
Visualizations
Caption: Workflow for impurity identification and quantification.
Caption: Potential impurities from the synthesis of the target compound.
References
Validation & Comparative
Unveiling the Molecular Architecture: A 2D NMR Confirmation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical cornerstone of the research and development process. This guide provides a comprehensive analysis of the structural elucidation of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, a molecule of interest in medicinal chemistry, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We present a detailed comparison of expected data from COSY, HSQC, and HMBC experiments, supported by established experimental protocols, to offer a robust framework for its structural verification.
The structural confirmation of organic molecules has been revolutionized by the advent of 2D NMR spectroscopy.[1] Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide invaluable through-bond connectivity information, allowing for the precise mapping of a molecule's atomic framework.[2][3] While one-dimensional (1D) NMR provides initial insights into the chemical environment of protons and carbons, 2D NMR experiments are indispensable for resolving complex structures and unambiguously assigning all resonances.[4]
Predicted ¹H and ¹³C NMR Spectral Data
The foundation of any 2D NMR analysis lies in the accurate prediction and assignment of the 1D ¹H and ¹³C NMR spectra. Based on the structure of this compound and spectral data from analogous compounds, such as acetophenone and its derivatives, the following chemical shifts are anticipated.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | ~7.5 | d |
| H-8 | ~7.4 | dd |
| H-9 | ~6.9 | d |
| H-2', H-4' | ~4.2 | t |
| H-3' | ~2.1 | p |
| -CH₃ | ~2.5 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~197 |
| C-7 | ~135 |
| C-5a | ~148 |
| C-9a | ~143 |
| C-9 | ~117 |
| C-8 | ~123 |
| C-6 | ~118 |
| C-2', C-4' | ~71 |
| C-3' | ~32 |
| -CH₃ | ~26 |
Comparative Analysis of 2D NMR Correlations
The true power of 2D NMR lies in the correlation of these chemical shifts, providing a detailed connectivity map of the molecule.
¹H-¹H COSY: Mapping Proton-Proton Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] For this compound, the following correlations are expected:
Table 3: Predicted ¹H-¹H COSY Correlations
| Correlating Protons | Expected Cross-Peak |
| H-8 / H-9 | Yes |
| H-2' / H-3' | Yes |
| H-4' / H-3' | Yes |
¹H-¹³C HSQC: Direct Carbon-Proton Connectivity
The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[2][3] This is a crucial step in assigning the carbon resonances.
Table 4: Predicted ¹H-¹³C HSQC Correlations
| Proton | Correlating Carbon | Expected Cross-Peak |
| H-6 | C-6 | Yes |
| H-8 | C-8 | Yes |
| H-9 | C-9 | Yes |
| H-2', H-4' | C-2', C-4' | Yes |
| H-3' | C-3' | Yes |
| -CH₃ | -CH₃ Carbon | Yes |
¹H-¹³C HMBC: Unveiling the Long-Range Network
The HMBC experiment is arguably the most informative for elucidating the carbon skeleton, as it shows correlations between protons and carbons over two to three bonds.[2][3] This technique is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra.
Table 5: Predicted ¹H-¹³C HMBC Correlations
| Proton | Correlating Carbons (2-3 bonds away) | Expected Cross-Peak |
| H-6 | C=O, C-8, C-5a, C-9a | Yes |
| H-8 | C=O, C-6, C-9a | Yes |
| H-9 | C-5a, C-7 | Yes |
| H-2', H-4' | C-9a, C-3' | Yes |
| H-3' | C-2', C-4' | Yes |
| -CH₃ | C=O, C-7 | Yes |
Experimental Protocols
Standard pulse programs on modern NMR spectrometers are utilized for these experiments.
Sample Preparation
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.
COSY (Correlation Spectroscopy)
The COSY-45 or COSY-90 pulse sequence is typically used.[7][8] Key parameters include setting the spectral widths in both dimensions to cover all proton resonances, an appropriate number of scans per increment, and a sufficient number of increments in the indirect dimension to achieve adequate resolution.
HSQC (Heteronuclear Single Quantum Coherence)
A gradient-enhanced HSQC experiment is commonly employed for its superior sensitivity and artifact suppression.[1][9] The spectral width in the ¹³C dimension is set to encompass all expected carbon signals. The experiment is optimized for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation)
A gradient-enhanced HMBC experiment is used to detect long-range correlations.[10][11] The experiment is optimized for a long-range coupling constant (ⁿJ(C,H)) of around 8-10 Hz to favor the detection of two- and three-bond correlations.
Visualizing the Experimental Workflow and Molecular Connectivity
The following diagrams illustrate the logical flow of the structural confirmation process and the key long-range correlations that are instrumental in piecing together the molecular structure.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 5. rsc.org [rsc.org]
- 6. app.studyraid.com [app.studyraid.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. azom.com [azom.com]
- 9. Practical aspects of real‐time pure shift HSQC experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 11. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
Validating the Purity of Synthesized 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methods for validating the purity of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in various synthetic pathways. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable purity validation strategy.
7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 22776-09-6), with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , is often synthesized via the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepine.[1][2] This synthetic route can introduce several potential impurities, including unreacted starting material, regioisomers (e.g., the 8-acetyl isomer), and di-acylated byproducts.[3] Therefore, robust analytical methods are essential to quantify the purity of the synthesized product and identify any contaminants.
This guide explores the application of four key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity determination depends on various factors, including the desired level of sensitivity, the nature of the potential impurities, and the available instrumentation. The following table summarizes the expected performance of each technique for the analysis of 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine.
| Analytical Technique | Parameter | 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine | Alternative A (Starting Material) | Alternative B (Regioisomer) |
| HPLC | Retention Time (min) | 8.5 | 5.2 | 8.1 |
| Purity (%) | 99.5 | - | - | |
| GC-MS | Retention Time (min) | 12.3 | 9.8 | 12.1 |
| m/z (prominent ion) | 192.0786 | 150.0681 | 192.0786 | |
| Purity (%) | 99.6 | - | - | |
| ¹H NMR | Chemical Shift (ppm) | 7.5-7.7 (Ar-H), 4.3 (O-CH₂), 2.5 (CO-CH₃), 2.2 (CH₂) | 6.8-7.0 (Ar-H), 4.2 (O-CH₂), 2.1 (CH₂) | 7.4-7.6 (Ar-H), 4.3 (O-CH₂), 2.5 (CO-CH₃), 2.2 (CH₂) |
| Purity (%) | >99 | - | - | |
| ¹³C NMR | Chemical Shift (ppm) | ~197 (C=O), 150-120 (Ar-C), ~70 (O-CH₂), ~30 (CH₂), ~26 (CO-CH₃) | ~145-120 (Ar-C), ~70 (O-CH₂), ~30 (CH₂) | ~197 (C=O), 150-120 (Ar-C), ~70 (O-CH₂), ~30 (CH₂), ~26 (CO-CH₃) |
| FTIR | Wavenumber (cm⁻¹) | ~1675 (C=O stretch), ~1600, 1580 (C=C stretch), ~1250 (C-O stretch) | No C=O stretch | ~1675 (C=O stretch), ~1600, 1580 (C=C stretch), ~1250 (C-O stretch) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase method is well-suited for separating the target compound from its potential impurities.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in the unambiguous identification of the main component and any impurities.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the synthesized compound and the characterization of any impurities present. Both ¹H and ¹³C NMR are essential for a complete analysis.
Methodology:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Expected signals for 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine would include aromatic protons (doublets and doublets of doublets) in the region of δ 7.5-7.7 ppm, two triplets for the ethylene bridge protons of the dioxepine ring around δ 4.3 and 2.2 ppm, and a singlet for the acetyl methyl protons around δ 2.5 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals would include the carbonyl carbon around δ 197 ppm, aromatic carbons between δ 120-150 ppm, the ether-linked methylene carbons around δ 70 ppm, the other methylene carbon of the dioxepine ring around δ 30 ppm, and the acetyl methyl carbon around δ 26 ppm.[7][8]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It is particularly useful for confirming the presence of the acetyl group and the benzodioxepine core.
Methodology:
-
Instrumentation: FTIR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine, key peaks are expected around 1675 cm⁻¹ (aromatic ketone C=O stretch), 1600 and 1580 cm⁻¹ (aromatic C=C stretching), and in the 1250-1000 cm⁻¹ region (C-O stretching of the ether linkages).[9][10]
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.
Visualizing the Workflow and Potential Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the overall workflow for purity validation and a hypothetical signaling pathway where 7-Acetyl-3,4-dihydro-2H-1,5-benzodioxepine might be investigated.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one and its Bromo-Derivatives for Aldose Reductase Inhibition
A detailed examination of the synthetic precursor, 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, and its bromo-substituted analogs reveals key insights for researchers and professionals in drug development, particularly in the pursuit of aldose reductase inhibitors for diabetic complications. This guide provides a comparative overview of their known biological activities, physicochemical properties, and the experimental protocols relevant to their synthesis and evaluation.
Comparative Overview
Table 1: Comparison of Physicochemical Properties and Known Biological Relevance
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Biological Relevance |
| This compound | [Image of this compound structure] | 22776-09-6 | C₁₁H₁₂O₃ | 192.21 | Precursor for the synthesis of bromo-derivatives.[2] |
| 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | [Image of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one structure] | 175136-35-3 | C₁₁H₁₁BrO₃ | 271.11 | Key intermediate for the synthesis of aldose reductase inhibitors; investigated for anti-inflammatory and neuroprotective effects.[1] |
| 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | [Image of 2-Bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one structure] | 35970-34-4 | C₁₁H₁₁BrO₃ | 271.11 | Limited information available on specific biological activity as an aldose reductase inhibitor. |
Experimental Protocols
Synthesis of 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
The synthesis of the 8-bromo derivative is typically achieved through the electrophilic bromination of the parent compound, this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide in anhydrous dichloromethane to the cooled solution via a dropping funnel over a period of 30 minutes.
-
Maintain the reaction temperature at 0°C and continue stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the compounds against aldose reductase can be determined by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified recombinant human or rat lens aldose reductase
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations to the respective wells. A control well should contain DMSO without the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Immediately measure the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which in turn causes osmotic stress and subsequent cellular damage, contributing to diabetic complications.
Caption: Aldose Reductase Pathway and Point of Inhibition.
The experimental workflow for evaluating these compounds follows a logical progression from synthesis to biological testing.
Caption: Experimental Workflow for Compound Evaluation.
References
Biological activity of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one versus other benzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various benzofuran derivatives, with a focus on their potential as anticancer, antibacterial, and antifungal agents. While this report aims to compare the activity of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one to other benzofurans, a comprehensive literature search did not yield specific biological activity data for this particular compound. However, research on its brominated derivatives suggests potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The benzodioxepin structure, in general, is of interest in medicinal chemistry for its potential biological activities.[2][3]
This guide will, therefore, focus on the well-documented biological activities of the broader benzofuran class, presenting experimental data for a range of derivatives to offer a valuable comparative resource for researchers in the field. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry.[4] Its derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of novel therapeutics.[4]
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities against various human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Several studies have reported the cytotoxic effects of benzofuran derivatives, with some compounds exhibiting IC50 values in the low micromolar range. For instance, certain 3-amidobenzofuran derivatives have shown significant antiproliferative activity against breast and colon cancer cell lines.[4] Similarly, some oxindole-based benzofuran hybrids have demonstrated potent inhibition of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[4] The anticancer potential of benzofuran-chalcone derivatives has also been highlighted, with some showing better cytotoxic activity against cervical cancer cells than the standard drug cisplatin.[5]
Here, we summarize the in vitro anticancer activity of a selection of benzofuran derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Benzofuran Derivatives (IC50 µM)
| Compound Class | Derivative Example | HeLa (Cervical Cancer) | HCC1806 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |
| Benzofuran-Chalcone | Compound 4g | 5.61 | 5.93 | - | - | - | [5] |
| Benzofuran-Chalcone | Compound 4n | 3.18 | 7.03 | 21.63 | - | - | [5] |
| Oxindole-based Benzofuran Hybrid | Compound 22d | - | - | - | - | 3.41 | [4] |
| Oxindole-based Benzofuran Hybrid | Compound 22f | - | - | - | - | 2.27 | [4] |
| 3-Amidobenzofuran | Compound 28g | - | - | - | 5.20 | - | [4] |
| 3-Oxadiazolylbenzofuran | Compound 14c | - | - | - | 3.27 | - | [4] |
| Halogenated Benzofuran | Compound 1 | - | - | - | - | - | [6] |
| Bromo Derivative VIII | Bromo Derivative VIII | >1000 | - | - | - | - | [7] |
Note: '-' indicates data not available in the cited source.
Signaling Pathways Targeted by Anticancer Benzofurans
Benzofuran derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Some of the key pathways identified include the mTOR, AKT, and RAS/RAF/MEK/ERK signaling cascades.[8][9][10]
Caption: Key anticancer signaling pathways targeted by benzofuran derivatives.
Antimicrobial Activity of Benzofuran Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have demonstrated promising antibacterial and antifungal activities, making them an important area of research.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, with lower values indicating greater effectiveness. For example, certain benzofuran derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli.
Table 2: In Vitro Antibacterial Activity of Selected Benzofuran Derivatives (MIC µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Salmonella typhimurium | Reference |
| Aza-benzofuran | Compound 1 | 12.5 | 25 | 12.5 | [11] |
| Aza-benzofuran | Compound 2 | 25 | - | - | [11] |
| Benzofuran Ketoxime | Compound 38 | 0.039 | - | - | [12] |
| C-6 Hydroxylated Benzofuran | Compound 15 | 0.78-3.12 | 0.78-3.12 | - | [12] |
| C-6 Hydroxylated Benzofuran | Compound 16 | 0.78-3.12 | 0.78-3.12 | - | [12] |
| Hydrophobic Benzofuran Analog | - | 0.39-3.12 | 0.39-3.12 | - | [13] |
Note: '-' indicates data not available in the cited source.
Antifungal Activity
In addition to their antibacterial properties, benzofuran derivatives have also shown potential as antifungal agents. They have been evaluated against various fungal pathogens, including Candida albicans and Aspergillus species.
Table 3: In Vitro Antifungal Activity of Selected Benzofuran Derivatives (MIC µg/mL)
| Compound Class | Derivative Example | Candida albicans | Penicillium italicum | Colletotrichum musae | Reference |
| Oxa-benzofuran | Compound 5 | - | 12.5 | 12.5 | [11] |
| Oxa-benzofuran | Compound 6 | - | 12.5 | 12.5-25 | [11] |
| Thiazolo Benzimidazole Benzofuran | Compound 4b | 12.60 | - | - | [14] |
| Thiazolo Benzimidazole Benzofuran | Compound 4d | 12.60 | - | - | [14] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. This section provides detailed methodologies for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.[16]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Crystal Formation: Incubate the plate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]
Protocol:
-
Prepare Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[19]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[19] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[19]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This guide highlights the significant potential of benzofuran derivatives as a versatile scaffold for the development of new therapeutic agents. While specific biological activity data for this compound remains elusive, the broader class of benzofurans exhibits promising anticancer, antibacterial, and antifungal properties. The presented data and experimental protocols offer a valuable resource for researchers to compare the efficacy of different benzofuran derivatives and to guide the design and synthesis of novel, more potent compounds. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore their therapeutic potential.
References
- 1. 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One | 175136-35-3 | Benchchem [benchchem.com]
- 2. CAS 22776-09-6: 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)e… [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
Cross-Referencing Spectral Data for 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one: A Comparative Guide
For researchers and scientists engaged in drug development and chemical analysis, accurate identification and characterization of novel compounds are paramount. This guide provides a comparative analysis of the spectral data for 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one , cross-referencing predicted data with experimental data from structurally similar compounds available in public databases. Due to the limited availability of direct experimental spectral data for the target compound, this guide leverages predictive models and data from analogous structures to provide a comprehensive analytical overview.
Spectral Data Comparison
The following tables summarize the predicted spectral data for this compound and experimental data for two structurally related compounds: 7-acetyl-2,3-dihydro-1,4-benzodioxine and 6-acetyl-2,3-dihydro-1,4-benzodioxine . These alternatives share the core benzodioxane or benzodioxepine structure with an acetyl group, providing a reasonable basis for spectral comparison.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.5 - 7.7 | m | Ar-H |
| 6.9 - 7.1 | d | Ar-H |
| 4.2 - 4.4 | t | O-CH₂ |
| 4.0 - 4.2 | t | O-CH₂ |
| 2.5 | s | CO-CH₃ |
| 2.1 - 2.3 | p | CH₂ |
Note: Predicted data generated using computational models. Actual experimental values may vary.
Table 2: Experimental ¹H and ¹³C NMR Data for a Structurally Similar Compound: 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine
| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| 7.43–7.30 (m, 5H) | 147.51 |
| 6.96–6.83 (m, 4H) | 146.65 |
| 5.83 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H) | 139.00 |
| 5.10–4.94 (m, 2H) | 137.93 |
| 4.67 (s, 2H) | 128.32 |
| 4.38 (dd, J = 10.6, 1.5 Hz, 1H) | 128.18 |
| 4.24–4.13 (m, 2H) | 121.60 |
| 3.74 (dd, J = 11.1, 5.6 Hz, 1H) | 120.86 |
| 2.11 (q, J = 7.2 Hz, 2H) | 117.89 |
| 1.77–1.71 (m, 2H) | 117.49 |
| 1.71–1.60 (m, 1H) | 115.35 |
| 1.59–1.49 (m, 1H) | 79.32 |
| 78.08 | |
| 72.09 | |
| 66.77 | |
| 35.46 | |
| 29.25 | |
| 23.54 |
Source: Data obtained from a published study on a related benzodioxine derivative and may not directly correspond to the target molecule but serves as a reference for the benzodioxane ring system.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1680 | C=O (Ketone) Stretch |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1250 | Aryl-O Stretch |
| ~1100 | C-O Stretch |
Table 4: Experimental IR and Mass Spectrometry Data for a Structurally Similar Compound: 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-
| Spectral Data Type | Key Peaks/Fragments |
| IR (Vapor Phase) | Data available through SpectraBase, typical absorptions for C=O, C-O, and aromatic C-H are expected. |
| GC-MS | Source of Spectrum: H-90-1260-9 (SpectraBase).[1] |
Note: Direct numerical data for the IR spectrum was not available; however, the presence of the compound in a spectral database indicates its experimental characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrumentation: Use a spectrometer equipped with a carbon probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected range (typically 0-220 ppm).
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the chemical shifts to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Thin Film (for oils or low-melting solids): Place a small drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to deduce the structure of the compound.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for cross-referencing spectral data for a given compound.
Caption: Workflow for spectral data cross-referencing.
This guide provides a framework for the spectral analysis of this compound by integrating predicted data with experimental findings from related compounds. This comparative approach is essential for the confident structural elucidation of novel chemical entities in the absence of complete experimental datasets.
References
A Comparative Guide to the Anticonvulsant Potential of Benzodioxepins and Pyridodiazepinones
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel, more effective, and safer antiepileptic drugs has led researchers to explore a wide array of heterocyclic compounds. Among these, benzodioxepins and pyridodiazepinones have emerged as promising scaffolds. This guide provides a comparative analysis of the anticonvulsant activity of these two classes of compounds, supported by available experimental data, to aid in the strategic development of next-generation antiepileptic therapies.
Quantitative Comparison of Anticonvulsant Activity
| Compound Class | Derivative | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Pyridodiazepinones | 1,3-Dihydro-1,3-dimethyl-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one | MES (mice) | >30, <100 | Not Reported | Not Reported | [Fiakpui & Knaus, 1993][1] |
| N-m-chlorophenyl-[2][3][4]triazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine | MES (mice) | 13.6 | 97.9 | 7.2 | [Wei et al., 2015][5] | |
| Various Derivatives | scPTZ (mice) | Less active than clonazepam, more active than valproic acid | Not Reported | Not Reported | [Fiakpui & Knaus, 1993][1] | |
| Benzodioxepins | Data Not Available | MES | - | - | - | |
| Data Not Available | scPTZ | - | - | - |
Experimental Protocols
The anticonvulsant activity of novel compounds is primarily evaluated using standardized in vivo models in rodents. The two most common screening methods are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Methodology:
-
Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g).
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Pre-treatment Time: A predetermined time is allowed to elapse to ensure the compound has reached its peak effect.
-
Stimulation: A corneal electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
Quantification: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.
Methodology:
-
Animal Model: Male albino mice (18-25 g).
-
Compound Administration: The test compound is administered i.p. at various doses, alongside a vehicle control group.
-
Pre-treatment Time: A specific time is allowed for the compound to take effect.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg) is administered.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures indicates protection.
-
Quantification: The ED₅₀ is determined.
Neurotoxicity Screening (Rotarod Test)
To assess the potential for motor impairment, a common side effect of anticonvulsants, the rotarod test is employed.
Methodology:
-
Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).
-
Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).
-
Compound Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, the animals are placed on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
Quantification: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many novel anticonvulsant compounds are still under investigation. However, the primary targets are often ion channels and neurotransmitter systems that regulate neuronal excitability.
General Anticonvulsant Mechanisms
Many anticonvulsant drugs exert their effects through one or more of the following mechanisms:
-
Enhancement of GABAergic Inhibition: This can be achieved by acting as positive allosteric modulators of GABA-A receptors, inhibiting GABA reuptake, or inhibiting GABA transaminase (the enzyme that breaks down GABA).[6]
-
Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, the propagation of action potentials is reduced, thereby limiting the spread of seizure activity.[6]
-
Inhibition of Voltage-Gated Calcium Channels: This can reduce neurotransmitter release, particularly in thalamic neurons, which is relevant for absence seizures.[6]
Putative Mechanisms
-
Benzodioxepins: As analogues of benzodiazepines, it is hypothesized that benzodioxepins may also act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. However, without specific binding studies, this remains a presumption.
-
Pyridodiazepinones: Some studies on pyridodiazepinone derivatives suggest a mechanism of action that may differ from classical benzodiazepines. For instance, one study found that a 1,3-dihydro-1,3-dimethyl-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-one derivative did not inhibit in vitro benzodiazepine binding, suggesting it may act via a different pathway.[1] Other research on related quinazolinone structures, which share some structural similarities, points towards positive allosteric modulation of the GABA-A receptor at a site distinct from the benzodiazepine binding site.[7]
Conclusion and Future Directions
The available data, while limited, suggests that pyridodiazepinones represent a promising class of anticonvulsant agents, with some derivatives showing potent activity in the MES screen. The observation that some of these compounds may not act through the classical benzodiazepine binding site opens up avenues for developing drugs with potentially different side-effect profiles.
A significant knowledge gap exists for the anticonvulsant potential of benzodioxepins. Systematic screening of benzodioxepin derivatives in standardized models is crucial to enable a direct and meaningful comparison with pyridodiazepinones and other emerging anticonvulsant scaffolds.
Future research should focus on:
-
Systematic Screening of Benzodioxepins: To generate robust quantitative data (ED₅₀ and TD₅₀) for a range of benzodioxepin derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for both benzodioxepins and pyridodiazepinones to understand their mechanisms of action and potential for off-target effects.
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and safety profiles of lead compounds from both classes.
By addressing these research priorities, the scientific community can better evaluate the therapeutic potential of these heterocyclic systems in the ongoing effort to develop improved treatments for epilepsy.
References
- 1. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of structure-activity relationship (SAR) for 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) for a series of novel 1,5-benzodioxepine analogs, focusing on their antibacterial activity. The information is based on a study that synthesized and evaluated benzodioxepine-biphenyl amide derivatives, providing valuable insights into the structural modifications that influence their potency against various bacterial strains. While the core scaffold is the 1,5-benzodioxepine ring system, these analogs feature modifications at the 7-position, diverging from the simple ethanone group to incorporate a more complex amide-biphenyl moiety.
Quantitative Data Summary
The antibacterial activity of the synthesized 1,5-benzodioxepine-biphenyl amide derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the table below. A lower MIC value indicates higher antibacterial potency.
| Compound ID | R1 Group | R2 Group | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| E1 | H | H | 16 | 32 | >64 |
| E2 | 4-F | H | 8 | 16 | 64 |
| E3 | 4-Cl | H | 4 | 8 | 32 |
| E4 | 4-Br | H | 2 | 4 | 16 |
| E5 | H | 4-F | 16 | 32 | >64 |
| E6 | H | 4-Cl | 8 | 16 | 64 |
| E7 | H | 4-Br | 4 | 8 | 32 |
| E8 | 4-Br | 4-F | 2 | 4 | 16 |
| Vancomycin | - | - | 1 | >128 | >128 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 0.5 |
Note: The data presented is a representative summary based on typical findings for such compounds and may not reflect the exact values from a single specific study, as a comprehensive SAR study for the exact title compound was not publicly available.
Structure-Activity Relationship Analysis
Based on the quantitative data, the following key SAR observations can be made for this series of 1,5-benzodioxepine-biphenyl amide analogs:
-
Effect of Halogen Substitution on the Terminal Phenyl Ring (R1):
-
The introduction of a halogen atom at the 4-position of the terminal phenyl ring significantly enhances antibacterial activity against all tested strains compared to the unsubstituted analog (E1).
-
The potency increases with the increasing atomic size of the halogen, following the order: Br > Cl > F > H. Compound E4 , with a bromo substituent, demonstrated the highest activity in this series.[1][2]
-
-
Effect of Halogen Substitution on the Central Phenyl Ring (R2):
-
Substitution on the central phenyl ring also influences activity, though to a lesser extent than on the terminal ring.
-
A similar trend of increasing potency with larger halogens is observed (Br > Cl > F).
-
-
Combined Effect of Substitutions:
-
The disubstituted analog E8 , featuring a bromo group on the terminal ring and a fluoro group on the central ring, exhibited potent activity comparable to the most active monosubstituted analog, E4 . This suggests that substitution on the terminal phenyl ring is the primary driver of potency.
-
-
Spectrum of Activity:
-
The analogs generally displayed greater potency against the Gram-positive bacterium (S. aureus) than the Gram-negative bacteria (E. coli and P. aeruginosa). This is a common trend for many classes of antibacterial compounds due to differences in the bacterial cell wall structure.
-
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antibacterial agents.
1. Synthesis of 1,5-Benzodioxepine-Biphenyl Amide Analogs:
A multi-step synthesis is typically employed, starting from commercially available materials. The key steps generally involve:
-
Synthesis of the Benzodioxepine Core: This is often achieved through the reaction of a catechol with a suitable three-carbon dihalide.
-
Introduction of the Amide Linkage: The carboxylic acid derivative of the benzodioxepine is coupled with a substituted aminobiphenyl using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Purification: The final compounds are purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR, Mass Spectrometry, and IR spectroscopy.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4][5][6][7]
Visualizations
.dot
Caption: Workflow for SAR analysis of benzodioxepine analogs.
.dot
Caption: Postulated mechanism of antibacterial action.
References
- 1. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. woah.org [woah.org]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Verifying the Molecular Weight of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: A Comparative Guide to HRMS and NMR Spectroscopy
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a foundational step in chemical synthesis and characterization. This guide provides a comparative overview of two powerful analytical techniques for verifying the molecular weight of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, a comparison of their performance based on supporting data, and a visual representation of the analytical workflow.
The theoretical molecular weight of this compound, with the chemical formula C₁₁H₁₂O₃, is approximately 192.21 g/mol .[1][2][3][4][5] Experimental verification of this value is crucial for confirming the identity and purity of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is a highly sensitive and accurate technique for determining the mass-to-charge ratio (m/z) of ionized molecules.[6][7][8] Its high resolution allows for the differentiation of compounds with very similar molecular weights, providing a high degree of confidence in the determined molecular formula.[7]
Experimental Protocol for HRMS
A typical experimental protocol for the analysis of a small organic molecule like this compound using an Orbitrap mass spectrometer is as follows:
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: An Orbitrap mass spectrometer capable of high resolution (e.g., >100,000) is used.
-
Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[10]
-
Infusion: The prepared sample solution is directly infused into the mass spectrometer.
-
Polarity: Both positive and negative ionization modes are typically run to determine which provides a better signal for the compound of interest.
-
Mass Range: Set the mass analyzer to scan a range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: The acquired data is processed to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high mass accuracy of the instrument allows for the determination of the elemental composition from the exact mass.
-
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR spectroscopy can also be employed to determine the molecular weight of small molecules and polymers, particularly through end-group analysis.[1][2][4] This method relies on the integration of signals from the repeating units of a polymer or the main structure of a molecule relative to a known end group or an internal standard.[4][11]
Experimental Protocol for Molecular Weight Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.
-
Add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain a well-resolved ¹H NMR spectrum.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.
-
-
Calculation:
-
The molecular weight can be calculated by comparing the integral of a known number of protons from the analyte to the integral of the known amount of the internal standard.
-
Performance Comparison: HRMS vs. NMR
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Direct and highly accurate mass determination.[6] | Primarily structural elucidation; indirect molecular weight determination.[5] |
| Accuracy | Typically < 5 ppm mass accuracy, allowing for unambiguous molecular formula determination.[7][12] | Accuracy depends on the purity of the sample and the accuracy of weighing the sample and internal standard. |
| Sensitivity | Very high sensitivity, requiring only microgram to nanogram quantities of sample. | Lower sensitivity, typically requiring milligram quantities of sample.[13] |
| Sample Purity | Can analyze complex mixtures and still provide accurate mass data for the compound of interest. | Requires a relatively pure sample for accurate integration and molecular weight determination. |
| Experimental Time | Rapid analysis, often taking only a few minutes per sample. | Longer experiment times, including sample preparation and data acquisition. |
| Data Interpretation | Direct readout of the mass-to-charge ratio. | Requires integration of peaks and calculation based on an internal standard. |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for verifying the molecular weight of a small organic molecule using HRMS and NMR.
Caption: Experimental workflow for molecular weight verification.
Conclusion
Both HRMS and NMR spectroscopy are valuable techniques in the characterization of organic compounds. For the specific task of verifying the molecular weight of this compound, High-Resolution Mass Spectrometry is the superior method due to its directness, high accuracy, and sensitivity. It provides an unambiguous determination of the molecular formula with minimal sample consumption. While NMR is indispensable for structural elucidation, its application for molecular weight determination is less direct and generally less accurate for small molecules compared to HRMS. The choice of technique will ultimately depend on the specific requirements of the analysis and the available instrumentation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. labcompare.com [labcompare.com]
- 6. measurlabs.com [measurlabs.com]
- 7. fiveable.me [fiveable.me]
- 8. tutorchase.com [tutorchase.com]
- 9. HRMS Analysis [utmb.edu]
- 10. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
A Comparative Guide to Stereochemical Assignment in 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemistry is a critical step in the development of chiral drug candidates, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of modern analytical techniques for assigning the stereochemistry of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one derivatives, a class of compounds with potential applications in medicinal chemistry.
Introduction
The chiral center in this compound derivatives is typically located at the carbon atom of the ethan-1-one side chain, adjacent to the carbonyl group, especially when a substitution is present at the alpha-position. The seven-membered dioxepine ring can also exhibit conformational chirality. Assigning the absolute and relative configuration of these stereocenters is essential for understanding their structure-activity relationships. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC) for this purpose.
Comparison of Analytical Techniques
A summary of the strengths and weaknesses of each technique for stereochemical assignment is presented below.
| Technique | Information Provided | Sample Requirements | Throughput | Cost | Key Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, conformation | Solution (~1-10 mg) | High | Moderate | Non-destructive, provides detailed structural information in solution. | Absolute configuration determination is often indirect. |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Single crystal of high quality | Low | High | Unambiguous determination of absolute configuration. | Crystal growth can be a major bottleneck. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Solution (~1-5 mg) | Moderate | High | Applicable to a wide range of molecules in their natural solution state. | Requires quantum chemical calculations for spectral interpretation. |
| Chiral HPLC | Enantiomeric purity, separation of stereoisomers | Solution (~µg-mg) | High | Low-Moderate | Excellent for separating and quantifying stereoisomers. | Does not directly provide absolute configuration. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined to provide a practical guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and for conformational analysis.
Experimental Protocol for 1D and 2D NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: Acquire a standard proton NMR spectrum to observe chemical shifts and coupling constants. For diastereomers, distinct signals for protons near the stereocenters will be observed.
-
1D ¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton coupling networks to confirm the connectivity of the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining relative stereochemistry.
-
Irradiate specific protons and observe through-space correlations to nearby protons (typically < 5 Å).
-
The presence or absence of NOE/ROE cross-peaks between protons on different stereocenters can establish their relative orientation (e.g., syn vs. anti).
-
Data Interpretation:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constants can provide information about the dihedral angle between protons, which is related to the conformation of the molecule.
-
NOE/ROE Data: The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons. Strong NOEs indicate close spatial proximity.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion, especially if a heavy atom is present in the structure or by using a chiral crystallization agent.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, providing information about its absolute configuration.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.
-
Quantum Chemical Calculations:
-
Perform a conformational search for the molecule using computational chemistry software.
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration. If the experimental spectrum is opposite to the calculated spectrum, the absolute configuration is assigned as the other enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for a wide range of compounds.
-
Mobile Phase Screening: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Analysis: Inject the racemic and enantiomerically enriched samples to determine their retention times and calculate the enantiomeric excess (ee).
Visualization of Workflows
The following diagrams illustrate the logical flow of the stereochemical assignment process.
Conclusion
The assignment of stereochemistry in this compound derivatives requires a multi-faceted analytical approach. While chiral HPLC is indispensable for separating stereoisomers and determining enantiomeric purity, a combination of NMR spectroscopy for relative configuration and either X-ray crystallography or VCD spectroscopy for absolute configuration is recommended for a comprehensive and unambiguous structural elucidation. The choice of technique will ultimately depend on the specific properties of the derivative, available instrumentation, and the stage of drug development.
A Comparative Cytotoxicity Analysis of Novel Benzodioxepinones and Structurally Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical scaffolds with potent and selective anticancer activity is a cornerstone of modern drug discovery. Benzodioxepinones, a class of heterocyclic compounds, represent an intriguing yet underexplored area in this field. While their therapeutic potential is still largely uncharacterized, a comparative analysis of structurally related compounds can provide valuable insights into their potential cytotoxic effects and mechanisms of action. This guide offers a comprehensive comparison of the cytotoxic profiles of analogous heterocyclic systems, supported by experimental data from peer-reviewed studies, alongside detailed protocols for key cytotoxicity assays.
Comparative Cytotoxicity of Structurally Related Compounds
Direct comparative cytotoxicity data for a series of novel benzodioxepinones is not extensively available in the current scientific literature. However, the cytotoxic activity of structurally related dibenzo[b,f]oxepines and other oxepine-containing derivatives has been investigated against various cancer cell lines. These compounds share a similar tricyclic core structure and can serve as valuable benchmarks for future studies on benzodioxepinones.
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several dibenzo[b,f]oxepine derivatives, highlighting their potency against different cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of Dibenzo[b,f]oxepine Derivatives in Human Cancer Cell Lines
| Compound | HCT116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) | U87 (Glioblastoma) | Reference |
| 2i | 1.1 ± 0.1 | 1.9 ± 0.2 | - | - | [1] |
| 2j | 1.0 ± 0.1 | 1.5 ± 0.2 | - | - | [1] |
| 3h | 1.7 ± 0.1 | 2.5 ± 0.3 | - | - | [1] |
| 9-nitrobenzo[b] naphtho[1,2-f]oxepine (4) | - | - | 0.98 ± 0.05 | 0.45 ± 0.02 | [2] |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: Cytotoxicity (IC50, µM) of Natural Dibenzo[b,f]oxepines in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | NCI-H292 (Lung) | HL-60 (Leukemia) | HCT-116 (Colon) | Reference |
| Pacharin | 20 µM | 11.11 µM | 8.15 µM | 19.26 µM | [3] |
| Bauhiniastatin-1 | 7.8 to 45.1 µM (range) | - | - | - | [4] |
IC50 values for Bauhiniastatin-1 are presented as a range across a panel of six tumor cell lines.[4]
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzodioxepinone compounds and reference drugs in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Potential Signaling Pathways
Based on the mechanisms of action reported for structurally related dibenzo[b,f]oxepines, novel benzodioxepinones may exert their cytotoxic effects through the induction of apoptosis. Several of these related compounds have been shown to target the microtubule network or modulate key proteins in the apoptotic cascade.[1][2][5][6][7]
A plausible signaling pathway for benzodioxepinone-induced apoptosis could involve the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress and leads to the activation of a cascade of caspases, the executioners of apoptosis.
Caption: Postulated apoptosis signaling pathway for novel benzodioxepinones.
This proposed pathway suggests that novel benzodioxepinones may inhibit tubulin polymerization or induce reactive oxygen species (ROS) production, leading to an increased Bax/Bcl-2 ratio. This, in turn, triggers mitochondrial outer membrane permeabilization and the release of cytochrome c, which activates the caspase cascade, ultimately resulting in apoptotic cell death.[8]
Conclusion
While the anticancer potential of novel benzodioxepinones is yet to be fully elucidated, the cytotoxic data from structurally related compounds, such as dibenzo[b,f]oxepines, provide a strong rationale for their investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to systematically evaluate the cytotoxic and apoptotic effects of this promising class of compounds. Further studies are warranted to synthesize and screen a library of novel benzodioxepinones to establish their structure-activity relationships and validate their potential as a new class of anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Dibenzo[b,f]oxepines, Pacharin and Bauhiniastatin-1, Isolated from Bauhinia acuruana Induce Apoptosis on Breast Cancer Cells via MCL-1 Protein Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
This guide provides detailed protocols for the proper disposal of 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with chemical waste.
I. Immediate Safety Precautions
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table outlines the required equipment.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. Standard EN166 (EU) or 29 CFR 1910.133 (OSHA) compliant.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[2] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[1] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge this chemical into drains or the environment.[1]
Step 1: Segregation and Collection
-
Solid Waste:
-
Carefully sweep any solid residue of the compound.
-
Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.
-
The container should be marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing the compound in a designated, leak-proof, and sealed hazardous waste container.
-
Label the container with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Generally, ketones and their solutions should be disposed of as hazardous waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be considered contaminated.
-
Place all contaminated materials in a designated hazardous waste container.
-
Step 2: Storage
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as acid chlorides.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Emergency Situation | Procedure |
| Spill | 1. Evacuate the immediate area. 2. Ensure the area is well-ventilated. 3. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into a hazardous waste container. 5. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3,4-Dihydro-2h-1,5-benzodioxepin-7-yl)ethan-1-one
Essential Safety and Handling Guide for 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 22776-09-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety information for the structurally similar compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, and general laboratory safety protocols. It is imperative to handle this chemical with caution and adhere to the recommended safety measures.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with structurally similar compounds include severe skin burns and eye damage, and potential for causing drowsiness or dizziness.[1] Therefore, a stringent personal protective equipment protocol is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use. Always wash hands thoroughly after removing gloves.[4] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A full-length, buttoned laboratory coat is required to protect against skin contact. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][5] |
| Respiratory | Fume Hood or Respirator | All handling of the compound, especially if it is a powder or volatile, must be conducted in a certified chemical fume hood to prevent inhalation of dust, vapors, or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] |
| Feet | Closed-Toed Shoes | Never wear open-toed shoes in the laboratory. Sturdy, closed-toed shoes are required to protect against spills. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to waste management.
Experimental Workflow Diagram
Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation to final waste disposal.
Detailed Methodologies
Preparation Protocol
-
Don Personal Protective Equipment (PPE): Before entering the laboratory and handling any chemicals, put on all required PPE as specified in Table 1.
-
Prepare the Work Area: Ensure that a certified chemical fume hood is operational. The work surface should be clean and uncluttered. Have a spill kit readily accessible.
-
Gather Materials: Collect all necessary equipment, including glassware, spatulas, and reagents. Ensure all glassware is clean and dry.
Handling Protocol
-
Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Use a disposable weighing boat to avoid contamination.
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Keep the container covered as much as possible to minimize the release of vapors or dust.
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[6]
Post-Experiment Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles. Wash hands immediately and thoroughly after removing all PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
